GDC-0134
描述
属性
CAS 编号 |
1637394-01-4 |
|---|---|
分子式 |
C19H20F4N6O2 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H20F4N6O2/c20-17(21)31-14-3-10(6-25-16(14)24)13-5-15(29-7-12-4-11(29)8-30-12)27-18(26-13)28-2-1-19(22,23)9-28/h3,5-6,11-12,17H,1-2,4,7-9H2,(H2,24,25)/t11-,12-/m0/s1 |
InChI 键 |
SKMKJBYBPYBDMN-RYUDHWBXSA-N |
手性 SMILES |
C1CN(CC1(F)F)C2=NC(=CC(=N2)N3C[C@@H]4C[C@H]3CO4)C5=CC(=C(N=C5)N)OC(F)F |
规范 SMILES |
C1CN(CC1(F)F)C2=NC(=CC(=N2)N3CC4CC3CO4)C5=CC(=C(N=C5)N)OC(F)F |
产品来源 |
United States |
Foundational & Exploratory
GDC-0134: A Technical Overview of a Dual Leucine Zipper Kinase (DLK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134, also known as Gax-el-gali, is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). Developed by Genentech, a member of the Roche Group, this compound was investigated as a potential therapeutic agent for neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS). DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal apoptosis and axon degeneration. By inhibiting DLK, this compound was designed to protect neurons from stress-induced death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical rationale, clinical trial data, and relevant experimental methodologies.
The Dual Leucine Zipper Kinase (DLK) Signaling Pathway
Figure 1: The DLK signaling cascade and the inhibitory action of this compound.
Preclinical Rationale for this compound in ALS
Clinical Development of this compound
Genentech initiated a Phase 1 clinical trial (NCT02655614) to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[10][11]
Study Design
The first-in-human, double-blind, placebo-controlled Phase 1 study consisted of three parts: a Single-Ascending Dose (SAD) stage, a Multiple-Ascending Dose (MAD) stage, and an Open-Label Safety Expansion (OSE) stage.[1][12] The study enrolled 49 patients across multiple centers.[1]
Figure 2: this compound Phase 1 Clinical Trial Structure.
Pharmacokinetics
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in ALS Patients [1]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr, median) | AUC (0-inf) (ng*hr/mL) |
| 20 | 185 | 1.5 | 10,800 |
| 80 | 781 | 1.5 | 49,600 |
| 240 | 2,430 | 1.5 | 167,000 |
| 640 | 5,560 | 2.0 | 453,000 |
Data are presented as geometric means unless otherwise specified.
Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in ALS Patients (Day 28) [1]
| Dose (mg, QD) | Cmax,ss (ng/mL) | Tmax,ss (hr, median) | AUC (0-24) (ng*hr/mL) |
| 150 | 2,750 | 2.0 | 40,400 |
| 300 | 5,660 | 2.0 | 83,900 |
| 600 | 11,200 | 2.0 | 170,000 |
| 900 | 14,900 | 2.0 | 227,000 |
Data are presented as geometric means unless otherwise specified. QD = once daily.
This compound exposure, as measured by Cmax and AUC, increased in a dose-proportional manner.[1][12] The median half-life was approximately 84 hours.[1][12]
Safety and Tolerability
In the SAD and MAD stages, this compound was generally well-tolerated at doses up to 1200 mg daily, with no serious adverse events reported.[1][12] However, in the OLE stage, several drug-related serious adverse events occurred, including Grade 3 thrombocytopenia and dysesthesia, and Grade 4 optic ischemic neuropathy.[1][12] Additionally, sensory neurological adverse events of Grade 2 or lower led to dose reductions or discontinuations.[1][12]
A significant and unexpected finding was a this compound exposure-dependent increase in plasma neurofilament light chain (NFL) levels, a biomarker typically associated with axonal damage.[1] This on-target effect complicated the interpretation of NFL as a biomarker of disease progression.[1][12]
Due to the unacceptable safety profile observed in the long-term extension, the development of this compound for the treatment of ALS was discontinued.[1][12]
Experimental Protocols
In Vitro DLK Kinase Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against DLK is a biochemical kinase assay. While the specific protocol used for this compound is proprietary, a general procedure using a commercially available assay kit is outlined below.
Objective: To measure the in vitro inhibitory potency (e.g., IC50) of a test compound against recombinant human DLK.
Materials:
-
Recombinant active DLK enzyme
-
Kinase assay buffer
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant DLK enzyme, and substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Neuronal Cell Viability/Neuroprotection Assay (Conceptual Workflow)
Cell-based assays are crucial for evaluating the neuroprotective effects of DLK inhibitors. A conceptual workflow for such an assay is as follows:
Figure 3: Conceptual workflow for a cell-based neuroprotection assay.
In Vivo Efficacy Study in SOD1G93A Mice (General Protocol)
The SOD1G93A transgenic mouse is a widely used animal model for ALS research.
Objective: To evaluate the effect of this compound on disease progression and survival in SOD1G93A mice.
Animals: SOD1G93A transgenic mice and non-transgenic littermates.
Drug Administration:
-
This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Dosing is typically initiated at a pre-symptomatic age and continued daily.
Outcome Measures:
-
Disease Onset: Determined by the age at which motor deficits (e.g., hindlimb tremor or weakness) are first observed.
-
Motor Function: Assessed regularly using tests such as the rotarod, grip strength, and hanging wire test.
-
Body Weight: Monitored as an indicator of general health and disease progression.
-
Survival: The primary endpoint is the lifespan of the animals.
-
Histopathology: Post-mortem analysis of spinal cord and brain tissue to assess motor neuron loss and other pathological hallmarks of ALS.
Conclusion
This compound is a well-characterized, potent inhibitor of DLK that showed promise in preclinical models of neurodegeneration. However, its clinical development for ALS was halted due to an unfavorable safety profile in a Phase 1 trial. The findings from the this compound program, particularly the on-target elevation of plasma NFL, provide valuable insights for the future development of DLK inhibitors and the use of biomarkers in neurodegenerative disease trials. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. als.org [als.org]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0134: A Technical Guide to its Effects on the JNK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway in neurons.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, its inhibitory effects on the JNK pathway, and detailed protocols for relevant experimental assays. While the clinical development of this compound for amyotrophic lateral sclerosis (ALS) was discontinued due to an unfavorable safety profile, the compound remains a valuable tool for preclinical research into the role of the DLK-JNK pathway in neurodegenerative diseases.[1][3]
Introduction to the JNK Signaling Pathway and this compound
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and excitotoxicity. In the nervous system, the JNK pathway is particularly implicated in neuronal apoptosis and axon degeneration.[1] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a neuronally-expressed MAP3K that acts as a primary activator of the JNK pathway in response to neuronal injury and stress.[1] this compound was developed as a potent inhibitor of DLK, with the therapeutic goal of blocking the pro-apoptotic and degenerative signals transmitted through the JNK pathway in neurodegenerative conditions.[1][2]
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and inhibiting the kinase activity of DLK. By blocking DLK, this compound prevents the phosphorylation and activation of the downstream MAP2Ks, MKK4 and MKK7. This, in turn, prevents the activation of JNK and the subsequent phosphorylation of its targets, including the transcription factor c-Jun. The inhibition of this signaling cascade is hypothesized to protect neurons from apoptosis and axon degeneration.[1]
Below is a diagram illustrating the mechanism of action of this compound within the JNK signaling pathway.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and cellular potency of this compound.
| Assay Type | Target | Species | Value | Reference |
| Biochemical Ki | DLK | Human | 3.5 nM | [4] |
| Biochemical Ki | LZK | Human | 7.0 nM | [4] |
Table 1: Biochemical Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Value | Reference |
| Cellular IC50 | HEK293 cells | pJNK | 79 nM | [4] |
| Cellular IC50 | Dorsal Root Ganglion (DRG) Neurons | p-cJun | 301 nM | [4] |
| Cellular EC50 | Dorsal Root Ganglion (DRG) Neurons | Axon Protection | 475 nM | [4] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Western Blot for Phospho-JNK
This protocol is a general guideline for assessing the phosphorylation of JNK in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: rabbit anti-phospho-JNK (Thr183/Tyr185) and rabbit or mouse anti-total JNK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time. Include a positive control (e.g., anisomycin or UV treatment to stimulate JNK phosphorylation) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
The following diagram outlines the workflow for a western blot experiment.
Dorsal Root Ganglion (DRG) Neuron Culture and Axon Protection Assay
This assay evaluates the ability of this compound to protect neurons from axon degeneration.
Materials:
-
E13.5-E15.5 mouse embryos.
-
Dissection medium (e.g., HBSS).
-
Enzymatic dissociation solution (e.g., trypsin).
-
Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)).
-
Poly-D-lysine and laminin-coated plates.
-
Axon degeneration-inducing agent (e.g., paclitaxel).
-
This compound.
-
Microscope with imaging capabilities.
Procedure:
-
DRG Neuron Isolation and Culture: Dissect DRGs from mouse embryos and dissociate them into single cells using an enzymatic solution. Plate the neurons on coated plates in plating medium.
-
Treatment: After allowing the neurons to extend axons for a few days, treat them with an axon degeneration-inducing agent in the presence or absence of various concentrations of this compound.
-
Imaging: After a set incubation period (e.g., 24-72 hours), acquire images of the axons.
-
Analysis: Quantify axon degeneration. This can be done by visual scoring or by using automated image analysis software to measure axon integrity.
Discussion and Conclusion
This compound is a well-characterized inhibitor of DLK and a potent modulator of the JNK signaling pathway. Preclinical studies have demonstrated its ability to block stress-induced JNK activation and protect neurons from apoptosis and axon degeneration.[1] Although its clinical development for ALS was halted, the data generated from studies with this compound continue to be valuable for understanding the role of the DLK-JNK pathway in neurodegeneration.[3] The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this pathway in other neurological disorders.
References
Investigating Neuronal Apoptosis with GDC-0134: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth framework for investigating the role of GDC-0134 in neuronal apoptosis. This compound is a potent, selective, and brain-penetrant small-molecule inhibitor of the Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress responses.[1][2][3] While clinical development of this compound for amyotrophic lateral sclerosis (ALS) was discontinued due to an unacceptable safety profile, the compound remains a valuable tool for preclinical research into the mechanisms of neuronal injury and apoptosis.[1][4][5][6] This document details the underlying signaling pathways, provides comprehensive experimental protocols, and offers a structured approach to data presentation and interpretation.
This compound: Mechanism of Action in Neuronal Apoptosis
This compound targets Dual Leucine Zipper Kinase (DLK, also known as MAP3K12), an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] In response to neuronal injury, such as axotomy or excitotoxicity, DLK is activated, initiating a kinase cascade that contributes to both axon degeneration and programmed cell death (apoptosis).[1][4][7] Inhibition of DLK by this compound is designed to block this stress signaling pathway, thereby protecting neurons from degeneration and apoptosis.[1][2]
The DLK-JNK signaling pathway is a critical component of the neuronal stress response. Its activation is implicated in several neurodegenerative diseases, making it a significant therapeutic target.[8]
Caption: this compound inhibits the DLK-JNK signaling cascade to prevent neuronal apoptosis.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The DLK-JNK pathway ultimately converges on the intrinsic apoptosis pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and "BH3-only" proteins like Bim and Puma).[11][12]
In healthy neurons, anti-apoptotic proteins like Mcl-1 and Bcl-xL are crucial for survival.[13][14][15] Mcl-1, in particular, is required for the survival of neural precursor cells and for protecting mature neurons against DNA damage-induced death.[13][16] Upon receiving apoptotic stimuli (partially mediated by pathways like DLK-JNK), the balance shifts. Pro-apoptotic proteins are activated, leading to the oligomerization of Bax and Bak at the mitochondrial outer membrane.[11] This permeabilizes the membrane, releasing cytochrome c and initiating the caspase cascade that executes cell death.[9][12]
Caption: The Bcl-2 protein family regulates the intrinsic pathway of apoptosis.
Experimental Framework for this compound Investigation
A systematic approach is required to characterize the effects of this compound on neuronal apoptosis. The following workflow outlines the key stages, from cell culture to data analysis.
Caption: A systematic workflow for studying this compound's effects on neuronal apoptosis.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments.
This protocol describes a general method for inducing apoptosis in cultured neuronal cells using a chemical inducer like staurosporine.
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates (e.g., 96-well plates for activity assays, 6-well plates for Western blotting). Culture cells to the desired confluency (~70-80%).
-
Preparation of Inducer: Prepare a stock solution of an apoptosis-inducing agent. For example, a 1 mM stock of Staurosporine in DMSO.[17] Other agents can include camptothecin or etoposide.[17]
-
Induction: Treat cells with the inducing agent at a final concentration determined by preliminary dose-response experiments (e.g., 1 µM Staurosporine). Include a vehicle-only control (e.g., DMSO).[18]
-
This compound Treatment: Concurrently with the inducer, treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to assess its protective effects.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator. The optimal time should be determined via a time-course experiment.[17]
-
Harvesting: After incubation, proceed immediately to downstream assays or harvest cells for later analysis.
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.[19][20]
-
Reagent Preparation: Prepare assay reagents according to the manufacturer's instructions (e.g., kits from Cell Signaling Technology, Sigma-Aldrich).[18][21] This typically involves preparing a lysis buffer and a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.[18]
-
Cell Lysis:
-
For adherent cells, remove the culture medium and gently lyse the cells by adding 1X cell lysis buffer to each well.
-
For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and resuspend in lysis buffer.[21]
-
-
Lysate Incubation: Incubate the plate on ice or at 4°C for 10-20 minutes to ensure complete lysis.[19][22]
-
Assay Reaction: Transfer the cell lysates to a new 96-well black plate suitable for fluorescence measurements. Add the prepared reaction buffer/substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[18] The relative fluorescent units (RFU) are proportional to the amount of caspase-3/7 activity.
Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Rabbit anti-Mcl-1
-
Rabbit anti-Bax
-
Mouse anti-β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to the loading control.
Data Presentation and Interpretation
Quantitative data should be organized into clear, concise tables to facilitate comparison between experimental conditions.
While preclinical data is limited in the public domain, the Phase 1 clinical trial of this compound in ALS patients provides valuable safety and pharmacokinetic information.[1][4][6]
| Parameter | Value / Observation | Source |
| Drug | This compound | [1][4] |
| Mechanism | Dual Leucine Zipper Kinase (DLK) Inhibitor | [1][2] |
| Indication Studied | Amyotrophic Lateral Sclerosis (ALS) | [6][23] |
| Study Phase | Phase 1 (First-in-human) | [1][4] |
| Dosing | Single and Multiple Ascending Doses (up to 1200 mg daily) | [1][4][6] |
| Pharmacokinetics | Dose-proportional exposure; Median half-life = 84 hours | [1][4][6] |
| Key Adverse Events | Thrombocytopenia (Grade 3), Dysesthesia (Grade 3), Optic Ischemic Neuropathy (Grade 4) | [1][4][6] |
| Development Status | Discontinued for ALS due to unacceptable safety profile | [1][4][6] |
The following table is a template for presenting data generated from the protocols described above. It allows for a clear comparison of the effects of this compound across different concentrations.
| Treatment Condition | Cell Viability (% of Control) | Relative Caspase-3/7 Activity (Fold Change) | p-c-Jun Expression (Normalized to β-Actin) | Cleaved Caspase-3 (Normalized to β-Actin) |
| Vehicle Control (No Stress) | 100 ± 5.2 | 1.0 ± 0.1 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Apoptotic Stress + Vehicle | 45 ± 4.1 | 8.5 ± 0.7 | 5.2 ± 0.4 | 4.8 ± 0.5 |
| Stress + this compound (10 nM) | 52 ± 3.8 | 6.9 ± 0.6 | 4.1 ± 0.3 | 3.9 ± 0.4 |
| Stress + this compound (100 nM) | 68 ± 4.5 | 4.2 ± 0.3 | 2.5 ± 0.2 | 2.2 ± 0.3 |
| Stress + this compound (1 µM) | 85 ± 5.0 | 1.8 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
Interpretation:
-
A successful experiment would show that the "Apoptotic Stress + Vehicle" group has significantly reduced cell viability and increased caspase activity and apoptotic protein markers compared to the control.
-
Effective neuroprotection by this compound would be demonstrated by a dose-dependent increase in cell viability and a corresponding decrease in caspase activity, p-c-Jun levels, and cleaved caspase-3. This would confirm that this compound inhibits the DLK-JNK pathway and mitigates downstream apoptotic events.
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mcl-1 Is a Key Regulator of Apoptosis during CNS Development and after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Mcl-1 in Embryonic Neural Precursor Cell Apoptosis [frontiersin.org]
- 15. Mcl-1 and Bcl-xL are essential for survival of the developing nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. youtube.com [youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mpbio.com [mpbio.com]
- 23. als.org [als.org]
GDC-0134 and Its Role in Axonal Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134, a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), has been a subject of significant interest in the field of neuroscience, particularly in the context of axonal regeneration and neuroprotection. DLK, also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway is a key mediator of neuronal response to injury, orchestrating both degenerative and regenerative processes. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its complex role in axonal regeneration studies, drawing upon available preclinical and clinical data.
The Dual Role of DLK in Neuronal Injury and Repair
Dual Leucine Zipper Kinase (DLK) acts as a central sensor for axonal damage, initiating a signaling cascade that has seemingly contradictory effects: it can promote both neuronal survival and regeneration, as well as apoptosis and axon degeneration.[1][2] This dual functionality makes DLK a compelling yet challenging therapeutic target.
Following axonal injury, DLK is activated and, in turn, activates downstream kinases, leading to the phosphorylation of the transcription factor c-Jun.[3] This activation of the DLK-JNK-c-Jun pathway is a crucial step in the neuronal stress response. On one hand, this pathway is implicated in promoting Wallerian degeneration, the active process of axon self-destruction distal to an injury site.[2][4] On the other hand, activation of this pathway is also required for initiating a pro-regenerative transcriptional program in injured neurons, leading to the expression of regeneration-associated genes.[3]
Inhibition of DLK, therefore, presents a therapeutic strategy with the potential to both protect neurons from degeneration and, paradoxically, to modulate the regenerative response.
This compound: A Potent Inhibitor of DLK
This compound was developed by Genentech as a potent and selective inhibitor of DLK.[5] Preclinical studies have shown that this compound effectively blocks DLK activity in cellular assays and in animal models of neuronal injury.[5][6] By inhibiting DLK, this compound is designed to suppress the pro-degenerative signals mediated by the JNK pathway.[5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the kinase activity of DLK. This prevents the subsequent phosphorylation and activation of the JNK signaling cascade. A key downstream effector of this pathway is the transcription factor c-Jun. Inhibition of DLK by this compound has been shown to suppress the phosphorylation of c-Jun in neurons.[7]
dot
Caption: this compound inhibits DLK, blocking the JNK signaling pathway.
Preclinical and Clinical Studies of this compound
While specific quantitative data from preclinical studies on this compound's efficacy in promoting axonal regeneration are not extensively published, with some information being proprietary ("Genentech, data on file"), the compound has been evaluated in various models of neuronal injury.[5]
A Phase 1 clinical trial of this compound was conducted in patients with Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons.[5][8]
Quantitative Data from Clinical Trials
The Phase 1 study (NCT02655614) was designed primarily to assess the safety, tolerability, and pharmacokinetics of this compound.[5][8]
| Parameter | Finding | Reference |
| Dosing | Single and multiple ascending doses up to 1200 mg daily. | [5][8] |
| Tolerability | Generally well-tolerated in the single and multiple ascending dose stages. | [5][8] |
| Adverse Events (Open-Label Extension) | Thrombocytopenia, dysesthesia, and optic ischemic neuropathy. | [5][8] |
| Pharmacokinetics | Dose-proportional exposure with a median half-life of 84 hours. | [5][8] |
| Biomarker (Plasma NFL) | Exposure-dependent elevations in plasma neurofilament light chain (NFL). | [5][8] |
The unexpected elevation of plasma NFL, a biomarker of axonal damage, in both patients treated with this compound and in DLK conditional knockout mice, raised complex questions about the on-target effects of DLK inhibition.[5] This finding, coupled with the adverse events observed in the open-label extension, led to the discontinuation of this compound's development for ALS.[5][8]
Experimental Protocols for Axonal Regeneration Studies
While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess the effects of compounds on axonal regeneration.
In Vitro: Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay
This assay is a common in vitro model to assess the intrinsic capacity of neurons to extend neurites, a proxy for axonal regeneration.
Methodology:
-
DRG Neuron Isolation: Dorsal root ganglia are dissected from embryonic or adult rodents.[9][10]
-
Dissociation: The ganglia are enzymatically and mechanically dissociated into a single-cell suspension.[10]
-
Plating: Neurons are plated on a substrate coated with permissive molecules like poly-L-lysine and laminin to promote attachment and growth.[10]
-
Treatment: The cultured neurons are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Immunostaining: Neurons are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize the cell body and neurites.[11]
-
Imaging and Analysis: Images are captured using fluorescence microscopy, and neurite length is quantified using image analysis software.[11]
dot
Caption: Workflow for a DRG neurite outgrowth assay.
In Vivo: Sciatic Nerve Crush Injury Model
This in vivo model is used to evaluate the effect of a compound on axonal regeneration in the peripheral nervous system.[12]
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.[13][14]
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and a crush injury is induced at a specific location using fine forceps for a controlled duration.[12][15]
-
Treatment: Animals are administered the test compound (e.g., this compound) or a vehicle control, typically through systemic delivery (e.g., oral gavage, intraperitoneal injection).
-
Post-operative Care and Observation: Animals are monitored for recovery and functional improvement over a period of weeks.
-
Functional Assessment: Motor and sensory function recovery can be assessed using methods like the sciatic functional index (SFI), von Frey filaments for sensory testing, and analysis of gait.[15]
-
Histological Analysis: At the end of the study, the sciatic nerves are harvested, sectioned, and stained to visualize and quantify regenerating axons. Markers such as GAP-43 can be used to identify growing axons.[16]
dot
Caption: Workflow for a sciatic nerve crush injury model.
Signaling Pathways Implicated in DLK-Mediated Axonal Regeneration
The signaling network downstream of DLK is complex and involves multiple pathways that ultimately influence gene expression and cytoskeletal dynamics to promote or inhibit axonal growth.
dot
Caption: The DLK signaling pathway in response to axonal injury.
Conclusion
This compound is a well-characterized inhibitor of DLK that has provided valuable insights into the role of the DLK/JNK signaling pathway in the neuronal response to injury. The dual nature of DLK in promoting both regenerative and degenerative processes highlights the complexities of targeting this pathway for therapeutic intervention. While the clinical development of this compound for ALS was halted due to safety concerns and unexpected biomarker changes, the knowledge gained from its study continues to inform the field of axonal regeneration and neuroprotection. Future research may focus on strategies to selectively modulate the pro-regenerative downstream effectors of the DLK pathway while minimizing its pro-degenerative actions. The experimental models and pathways described in this guide provide a framework for the continued investigation of novel therapeutic agents aimed at promoting axonal repair.
References
- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DLK-dependent axon self-destruction program promotes Wallerian degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 13. Evaluation methods of a rat sciatic nerve crush injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crush nerve injury model in the rat sciatic nerve: A comprehensive review and validation of various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional Gait Assessment Using Manual, Semi-Automated and Deep Learning Approaches Following Standardized Models of Peripheral Nerve Injury in Mice [mdpi.com]
- 16. researchgate.net [researchgate.net]
GDC-0134 as a Chemical Probe for Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
GDC-0134 functions as a dual inhibitor of DLK and Leucine Zipper Kinase (LZK).[7] DLK is a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) that, upon activation by neuronal injury or stress, initiates a signaling cascade.[1] This cascade involves the downstream activation of c-Jun N-terminal Kinase (JNK), which in turn phosphorylates the transcription factor c-Jun.[1] The activation of this DLK-JNK pathway is a critical driver of axonal degeneration and neuronal cell death.[1] this compound, by inhibiting DLK, blocks this signaling cascade, thereby offering a potential neuroprotective effect.[1]
Signaling Pathway
The signaling pathway modulated by this compound is the DLK-JNK stress response pathway. A simplified representation of this pathway is provided below.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Endpoint | IC50/EC50/Ki | Source |
| Biochemical Assay | DLK Ki | 3.5 nM | [4] |
| Biochemical Assay | LZK Ki | 7.0 nM | [4] |
| Cellular Assay | pJNK Inhibition | 79 nM | [4] |
| Cellular Assay (DRG Neurons) | p-cJun Inhibition | 301 nM | [4] |
| Cellular Assay (DRG Neurons) | Axon Protection | 475 nM | [4] |
DRG: Dorsal Root Ganglion
Table 2: Comparison of this compound with another DLK inhibitor, KAI-11101
| Parameter | This compound | KAI-11101 | Source |
| DLK Ki (nM) | 3.5 | 0.7 | [4] |
| LZK Ki (nM) | 7.0 | 15 | [4] |
| pJNK IC50 (nM) | 79 | 51 | [4] |
| DRG p-cJun IC50 (nM) | 301 | 95 | [4] |
| DRG Axon Protection EC50 (nM) | 475 | 363 | [4] |
| Max Axon Protection (% of DMSO) | 75 | 72 | [4] |
Table 3: Pharmacokinetics of this compound in Humans (Phase 1 Study in ALS Patients)
| Parameter | Value | Source |
| Exposure | Dose-proportional | [3][8] |
| Median Half-life | 84 hours | [3][8] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are largely proprietary to Genentech and not publicly available. However, based on the published literature, the following methodologies were employed.
In Vitro Kinase Assays
Biochemical assays were likely performed to determine the inhibitory constant (Ki) of this compound against purified DLK and LZK enzymes. These assays typically involve measuring the enzyme's kinase activity (e.g., through ATP consumption or substrate phosphorylation) in the presence of varying concentrations of the inhibitor.
Cellular Assays in Dorsal Root Ganglion (DRG) Neurons
In Vivo Studies in Animal Models of Neurodegeneration
This compound was evaluated in animal models of neuronal injury and neurodegeneration, including a superoxide dismutase 1 (SOD1) G93A mouse model of ALS.[1][5]
-
SOD1G93A Mouse Model: This transgenic mouse model expresses a mutant form of human SOD1, leading to progressive motor neuron loss and a phenotype that mimics some aspects of ALS.[5] While specific results of this compound treatment in this model are not detailed in the public domain, preclinical data indicated that blocking or removing DLK was beneficial in this model.[5] Studies with conditional knockout of DLK in SOD1G93A mice showed protection of motor neurons and extended survival.[1]
Phase 1 Clinical Trial in ALS Patients
A first-in-human, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[3][8][9] The study consisted of three stages:
-
Single Ascending-Dose (SAD): Participants received a single dose of this compound or placebo.[3][8]
-
Multiple Ascending-Dose (MAD): Participants received daily doses of this compound or placebo for 28 days.[3][5][8]
-
Open-Label Safety Expansion (OLE): This stage provided longer-term safety data for up to 48 weeks.[3][8]
The workflow for this clinical trial is illustrated below.
Key Findings and Discontinuation of Development for ALS
The Phase 1 clinical trial demonstrated that this compound was generally well-tolerated in the SAD and MAD stages, with dose-proportional pharmacokinetics.[3][8] However, during the open-label extension, several serious adverse events were reported, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[3][8]
A significant and unexpected finding was a dose-dependent increase in plasma neurofilament light chain (NFL) levels in patients treated with this compound.[3][8] NFL is a biomarker of neuro-axonal damage. This finding was also observed in DLK conditional knockout mice, raising complex questions about the interpretation of this biomarker in the context of DLK inhibition.[3][8] Due to the unacceptable safety profile and the paradoxical increase in a marker of neurodegeneration, the clinical development of this compound for ALS was discontinued.[3][8]
Conclusion
This compound is a valuable chemical probe that has been instrumental in exploring the role of the DLK signaling pathway in neurodegeneration. While its clinical development for ALS was halted due to safety concerns and unexpected biomarker changes, the data generated from studies with this compound provide crucial insights for the future development of DLK inhibitors. Further research is necessary to understand the relationship between the neuroprotective and potential adverse effects of DLK inhibition and to clarify the role of NFL as a biomarker in this context.[3][8]
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. als.org [als.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
GDC-0134: A Technical Guide to its Upstream and Downstream Cellular Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the upstream and downstream targets of GDC-0134, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress responses and has been identified as a therapeutic target in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4][5] this compound was developed to mitigate the downstream effects of DLK activation, which include axonal degeneration and neuronal apoptosis.[3][4] However, clinical development for ALS was discontinued due to an unacceptable safety profile observed in a Phase 1 trial.[3][4][5][6][7] This guide details the molecular targets and pathways affected by this compound.
Upstream Target: Dual Leucine Zipper Kinase (DLK)
The primary upstream target of this compound is the Dual Leucine Zipper Kinase (DLK). DLK is a member of the Mixed Lineage Kinase (MLK) family and a key component of the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4] In neurons, DLK acts as a sensor for axonal injury and other stressors.[3] Its activation initiates a signaling cascade that leads to cellular responses, including apoptosis and axonal degeneration.[3][4]
This compound Inhibition of DLK
This compound is a potent inhibitor of DLK and the related Leucine Zipper Kinase (LZK). The inhibitory activity of this compound has been quantified in biochemical and cellular assays.
| Parameter | Target | Value | Assay Type |
| Ki | DLK | 3.5 nM | Biochemical Kinase Assay |
| Ki | LZK | 7.0 nM | Biochemical Kinase Assay |
| IC50 | pJNK | 79 nM | Cellular Assay |
| IC50 | p-cJun | 301 nM | Dorsal Root Ganglion (DRG) Assay |
| EC50 | Axon Protection | 475 nM | Dorsal Root Ganglion (DRG) Assay |
Table 1: In vitro and cellular potency of this compound.
Downstream Signaling Pathways and Effectors
The inhibition of DLK by this compound directly impacts the downstream c-Jun N-terminal Kinase (JNK) signaling pathway. This pathway plays a crucial role in mediating the cellular response to stress.
The DLK-JNK-c-Jun Axis
Upon activation by stressors, DLK phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and neuronal degeneration.[3][4] this compound, by inhibiting DLK, blocks this entire cascade.
Downstream Biomarker: Neurofilament Light Chain (NFL)
A key downstream biomarker affected by this compound is the Neurofilament Light Chain (NFL). NFL is a structural protein of neurons, and its levels in the plasma and cerebrospinal fluid are indicative of neuro-axonal damage. Interestingly, the Phase 1 clinical trial of this compound in ALS patients revealed an exposure-dependent increase in plasma NFL levels.[3][4][6] This finding was also observed in DLK conditional knockout mice, suggesting that the elevation of NFL is an on-target effect of DLK inhibition.[3][4][6] The exact mechanism for this paradoxical increase is still under investigation but highlights a complex relationship between DLK signaling and neuronal structural protein dynamics.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
DLK/LZK Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DLK and LZK.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the purified kinase enzyme in the presence and absence of the inhibitor.
-
Materials:
-
Purified recombinant DLK or LZK enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays).
-
This compound at various concentrations.
-
Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radiometric assays, or a phosphospecific antibody and detection system for fluorescence-based assays).
-
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
The amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined from IC50 values using the Cheng-Prusoff equation.
-
Cellular Phospho-JNK (pJNK) and Phospho-c-Jun (p-cJun) Assays
These assays measure the ability of this compound to inhibit the phosphorylation of JNK and its substrate c-Jun within a cellular context.
-
Principle: Western blotting or high-content imaging is used to detect the levels of phosphorylated JNK and c-Jun in cells treated with a stressor and this compound.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Cell culture medium and supplements.
-
A stress-inducing agent (e.g., anisomycin, UV radiation, or paclitaxel for DRG neurons).
-
This compound at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies specific for phospho-JNK, total JNK, phospho-c-Jun (Ser63/73), and total c-Jun.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound.
-
Cells are then stimulated with a stress-inducing agent to activate the DLK pathway.
-
After stimulation, cells are lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the phosphorylated and total forms of JNK and c-Jun.
-
The membrane is then incubated with secondary antibodies and the signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.
-
Dorsal Root Ganglion (DRG) Axon Protection Assay
This assay assesses the functional effect of this compound in protecting neurons from axonal degeneration.
-
Principle: Primary DRG neurons are cultured and treated with an axon-damaging agent in the presence or absence of this compound. The extent of axon protection is then quantified.
-
Materials:
-
Primary DRG neurons isolated from rodents.
-
Culture medium and growth factors (e.g., NGF).
-
An axon-damaging agent (e.g., paclitaxel or vincristine).
-
This compound at various concentrations.
-
Fixatives and immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody).
-
Fluorescence microscope and image analysis software.
-
-
Procedure:
-
DRG neurons are cultured for several days to allow for axon growth.
-
The cultures are then treated with the axon-damaging agent and various concentrations of this compound.
-
After a set incubation period (e.g., 48-72 hours), the cells are fixed.
-
The neurons are stained with an antibody that visualizes axons (e.g., anti-β-III-tubulin).
-
Images of the axonal network are captured using a fluorescence microscope.
-
The extent of axonal degeneration is quantified using image analysis software (e.g., by measuring axon length or the number of intact axons).
-
EC50 values for axon protection are calculated.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the experiments described above.
Conclusion
This compound is a well-characterized inhibitor of DLK that has provided valuable insights into the role of the DLK-JNK signaling pathway in neurodegeneration. Its primary upstream target is DLK, and its inhibitory activity leads to the downstream suppression of JNK and c-Jun phosphorylation, ultimately protecting neurons from apoptotic and degenerative processes in preclinical models. The unexpected on-target effect of increasing plasma NFL levels highlights the complexity of this pathway and warrants further investigation. While the clinical development of this compound for ALS has been halted, the knowledge gained from its study continues to inform the development of new therapeutic strategies for neurodegenerative diseases.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]
- 4. Chemotherapy-induced peripheral neuropathy in a dish: dorsal root ganglion cells treated in vitro with paclitaxel show biochemical and physiological responses parallel to that seen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel induces nucleolar enlargement in dorsal root ganglion neurons in vivo reducing oxaliplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. igenebio.com [igenebio.com]
GDC-0134: A Technical Guide on its Impact on c-Jun Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0134 is a potent and selective small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is critically involved in neuronal apoptosis and axon degeneration, making DLK an attractive therapeutic target for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[2][3][4] Preclinical studies have demonstrated that this compound effectively blocks DLK activity in cellular and animal models of neuronal injury.[1] Although its clinical development for ALS was discontinued due to safety concerns, the study of this compound provides valuable insights into the therapeutic potential and challenges of targeting the DLK/JNK/c-Jun axis.[2] This technical guide summarizes the known impact of this compound on c-Jun phosphorylation, including the underlying signaling pathway, available preclinical data, and detailed experimental methodologies.
The DLK/JNK/c-Jun Signaling Pathway
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[5] It functions as an essential upstream activator of the c-Jun N-terminal Kinase (JNK) pathway in neurons.[2] In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates the MAP2Ks, MKK4 and MKK7. These, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus where it phosphorylates the transcription factor c-Jun at serine residues 63 and 73. This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes.
References
GDC-0134: A Technical Exploration of its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal stress responses, axonal degeneration, and apoptosis.[3][4] As a central mediator of these neurodegenerative processes, DLK has emerged as a promising therapeutic target for a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and peripheral neuropathies. This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, its mechanism of action, and the experimental methodologies used in its evaluation. While the clinical development of this compound for ALS was halted due to safety concerns, the preclinical findings remain valuable for the broader understanding of DLK inhibition as a neuroprotective strategy.
Core Mechanism of Action: Inhibition of the DLK/JNK Signaling Pathway
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. In response to neuronal injury or stress, DLK is activated and subsequently phosphorylates and activates downstream kinases, leading to the activation of the JNK signaling cascade. This cascade culminates in the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and neurodegeneration. By blocking DLK activity, this compound effectively interrupts this signaling cascade, thereby preventing the downstream activation of JNK and c-Jun and protecting neurons from degeneration.[3][4]
Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy and Quantitative Data
While extensive proprietary data from Genentech remains on file, publicly available information and studies on closely related DLK inhibitors provide strong evidence for the neuroprotective potential of this class of compounds.
In Vitro Neuroprotection
| Compound | DLK Kᵢ (nM) | Cellular pJNK IC₅₀ (nM) | DRG p-cJun IC₅₀ (nM) | DRG Axon Protection EC₅₀ (nM) | Max Axon Protection (%) |
| This compound | 3.5 | 79 | 301 | 475 | 75 |
| KAI-11101 | 0.7 | 51 | 95 | 363 | 72 |
| Table 1: Comparative in vitro potency and neuroprotective efficacy of this compound and KAI-11101 in a paclitaxel-induced axonal injury model. Data from a preclinical study on KAI-11101 where this compound was used as a comparator.[5] |
These data indicate that this compound is a potent inhibitor of DLK and its downstream signaling, leading to significant protection of axons from degeneration in a cellular model of chemotherapy-induced peripheral neuropathy.
In Vivo Neuroprotection in Animal Models
Preclinical studies have shown that pharmacological inhibition or genetic deletion of DLK is beneficial in various animal models of neurodegenerative diseases, including the SOD1G93A mouse model of ALS.[4][6] In these models, DLK inhibition has been shown to protect motor neurons, delay disease progression, and extend survival.
While specific quantitative data for this compound in these models is not publicly detailed, the consistent findings with other DLK inhibitors and with genetic knockout of DLK strongly support its potential for in vivo neuroprotection.
Experimental Protocols
In Vitro Neuronal Injury Assay (Dorsal Root Ganglion Neurons)
This protocol is based on methodologies used to evaluate DLK inhibitors in models of chemotherapy-induced peripheral neuropathy.
-
DRG Neuron Culture: Dorsal root ganglia are dissected from E13.5 mouse embryos and dissociated into single cells. Neurons are then plated on collagen-coated plates and cultured in neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Induction of Axonal Degeneration: After allowing for axonal growth, neuronal injury is induced by adding a neurotoxic agent, such as paclitaxel, to the culture medium.
-
Treatment with DLK Inhibitor: this compound or other DLK inhibitors are added to the culture medium at various concentrations, typically at the same time as the neurotoxic agent.
Caption: Workflow for the in vitro DRG neuronal injury assay.
In Vivo Neuroprotection in the SOD1G93A Mouse Model of ALS
The SOD1G93A transgenic mouse is a widely used model to study ALS pathogenesis and evaluate potential therapeutics.
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many aspects of human ALS.
-
Dosing: this compound is administered orally to the mice, typically starting before or at the onset of disease symptoms. Dosing is continued for a specified period.
-
Assessment of Motor Function: A battery of behavioral tests is used to assess motor performance and disease progression. These can include:
-
Disease Onset and Survival: The age of disease onset (e.g., first sign of motor deficit) and the overall survival of the animals are recorded.
-
Histopathological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis. This includes:
-
Motor neuron counts: Viable motor neurons in the spinal cord are counted using staining methods like Nissl staining or immunostaining for neuronal markers.[8]
-
Assessment of inflammation: Gliosis (activation of astrocytes and microglia) is evaluated by immunostaining for markers like GFAP and Iba1.[8]
-
Caption: Workflow for in vivo evaluation in the SOD1G93A mouse model.
On-Target Toxicity and Clinical Discontinuation
Despite the promising preclinical data, the Phase 1 clinical trial of this compound in ALS patients was terminated due to an unacceptable safety profile that emerged in the open-label extension phase.[3][4] Serious adverse events, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy, were observed.[3][4]
A key finding from the clinical trial and concurrent animal studies was a dose-dependent elevation of plasma neurofilament light chain (NFL), a biomarker of neuroaxonal damage.[3][4] This paradoxical increase in a marker of neurodegeneration was also observed in DLK conditional knockout mice, suggesting it is an on-target effect of DLK inhibition.[3][4] This highlights a potential dual role for DLK, where its chronic inhibition, while protective in the context of disease-related stress, may be detrimental to the maintenance of normal neuronal and axonal integrity.
Conclusion
This compound is a well-characterized inhibitor of the DLK/JNK signaling pathway with demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The preclinical data provide a strong rationale for the therapeutic potential of targeting DLK. However, the adverse safety profile and the paradoxical elevation of plasma NFL observed in the clinical trial underscore the complexities of chronic DLK inhibition. Future research in this area may focus on intermittent dosing strategies, the development of DLK inhibitors with different properties, or the identification of downstream effectors of DLK that can be targeted to dissociate the neuroprotective effects from the on-target toxicities. The journey of this compound provides critical insights for the continued exploration of DLK and its pathway as a therapeutic target in neurodegeneration.
References
- 1. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of inhibitors for neurodegenerative diseases targeting dual leucine zipper kinase through virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuroprotection by upregulation of the major histocompatibility complex class I (MHC I) in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0134: A Technical Guide to its Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0134 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. While its clinical development for Amyotrophic Lateral Sclerosis (ALS) was discontinued, the underlying mechanism of DLK inhibition holds significant promise for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical rationale for this compound and related DLK inhibitors in various neurodegenerative disease models, focusing on the core signaling pathways, available preclinical data, and relevant experimental methodologies.
Introduction: The Rationale for DLK Inhibition in Neurodegeneration
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a central node in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration.[1][2] In response to neuronal injury or stress, DLK is activated, leading to a downstream cascade that ultimately results in neuronal damage.[3][4] Genetic and pharmacological inhibition of DLK has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including ALS and Alzheimer's disease.[5][6] this compound was developed as a potent and selective inhibitor of DLK with good brain penetration, making it a valuable tool to probe the therapeutic potential of DLK inhibition.[1][7]
The DLK Signaling Pathway
The canonical DLK signaling pathway is initiated by various neuronal stressors. Activated DLK phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal death and axonal degeneration.
Preclinical Data for DLK Inhibitors in Neurodegenerative Disease Models
While specific preclinical data for this compound in models of Alzheimer's, Parkinson's, or Huntington's disease are not extensively available in the public domain, studies on the closely related and structurally similar DLK inhibitor, GNE-3511, provide strong evidence for the potential of this class of compounds.
Amyotrophic Lateral Sclerosis (ALS)
This compound was evaluated in a Phase 1 clinical trial in ALS patients.[1][2][8] Preclinical work in the SOD1G93A transgenic mouse model of ALS showed that genetic deletion of DLK protected motor neurons and extended survival.[1] Pharmacological inhibition of DLK with GNE-3511 in SOD1G93A mice also demonstrated neuroprotective effects.
| Model | Compound | Key Findings | Reference |
| SOD1G93A Mice | Genetic Deletion of DLK | Protected motor neurons, extended survival. | [1] |
| SOD1G93A Mice | GNE-3511 | Reduced cortical p-c-Jun in a dose-dependent manner; delayed neuromuscular junction denervation. | [9] |
Alzheimer's Disease (AD)
The DLK/JNK signaling pathway is implicated in the pathology of Alzheimer's disease. Studies have shown that genetic deletion of DLK can protect against synaptic loss and cognitive decline in mouse models of AD.[6] Pharmacological inhibition with GNE-3511 has also shown promise in AD models.
| Model | Compound | Key Findings | Reference |
| AD Mouse Models | Genetic Deletion of DLK | Protected against synaptic loss and cognitive decline. | [6] |
| AD Rat Model | GNE-3511 | Suppressed c-JNK activation. | [10] |
Parkinson's Disease (PD)
Inhibition of DLK has been shown to enhance the survival of dopaminergic neurons in a neurotoxin-mediated animal model of Parkinson's disease.[9] While direct studies with this compound are lacking, the potential for DLK inhibitors in PD is an active area of research.[11]
| Model | Compound | Key Findings | Reference |
| Neurotoxin-mediated PD model | AAV-mediated dominant-negative DLK | Enhanced long-term survival of dopamine neurons. | [9] |
Huntington's Disease (HD)
Currently, there is a lack of publicly available preclinical data for this compound or other specific DLK inhibitors in models of Huntington's disease. However, given the role of neuronal stress and apoptosis in HD pathogenesis, DLK inhibition presents a plausible therapeutic strategy to investigate.
Experimental Protocols
In Vivo Efficacy Studies in Neurodegenerative Disease Models
-
Animal Models:
-
ALS: SOD1G93A transgenic mice are a standard model.
-
Alzheimer's Disease: APP/PS1 or 5XFAD transgenic mice are commonly used.
-
Parkinson's Disease: MPTP or 6-OHDA neurotoxin models are frequently employed.
-
-
Compound Administration: this compound and related compounds are orally bioavailable and can be administered via oral gavage or formulated in the diet.
-
Behavioral Assessments:
-
ALS: Motor function can be assessed using rotarod performance and grip strength tests.
-
Alzheimer's Disease: Cognitive function is typically evaluated using the Morris water maze or Y-maze.
-
Parkinson's Disease: Motor deficits are assessed using the cylinder test or rotarod.
-
-
Endpoint Analysis:
-
Histopathology: Immunohistochemical staining of brain and spinal cord sections to quantify neuronal loss and assess pathological markers (e.g., amyloid plaques, neurofibrillary tangles, Lewy bodies).
-
Biochemical Analysis: Western blotting of tissue lysates to measure levels of phosphorylated c-Jun as a marker of DLK pathway activation.
-
Conclusion and Future Directions
This compound and other DLK inhibitors represent a promising therapeutic strategy for a variety of neurodegenerative diseases by targeting a key pathway involved in neuronal stress and death. While the clinical development of this compound for ALS was halted, the extensive preclinical evidence for the neuroprotective effects of DLK inhibition warrants further investigation. Future studies should focus on evaluating the efficacy of next-generation DLK inhibitors with improved safety profiles in a broader range of neurodegenerative disease models. A deeper understanding of the downstream effects of DLK inhibition and the identification of relevant pharmacodynamic biomarkers will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration. | Semantic Scholar [semanticscholar.org]
- 5. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dual Leucine Zipper Kinase Inhibitors for Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Methodological & Application
Application Notes and Protocols for GDC-0134 Treatment in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of neuronal stress pathways and is implicated in axon degeneration and neuronal apoptosis.[2][3] As an upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade, inhibition of DLK presents a therapeutic strategy for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies have demonstrated that this compound blocks DLK activity in cellular assays.[5]
These application notes provide a summary of the known effects of this compound in neuronal models and detailed protocols for its use in cell culture, focusing on neuroprotection and cytotoxicity assays. While this compound was advanced to Phase 1 clinical trials for ALS, its development was discontinued due to an unacceptable safety profile, and no adequately tolerated dose was identified.[3][6] Therefore, careful dose-response studies are critical for in vitro applications.
Mechanism of Action
Data Presentation
The following table summarizes the available quantitative data for this compound in a neuronal cell-based assay.
| Parameter | Cell Model | Assay | Value | Reference |
| EC50 | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced Axon Protection | 475 nM | [8] |
| Maximum Protection | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced Axon Protection | 75% | [8] |
| p-cJun IC50 | Primary Dorsal Root Ganglion (DRG) Neurons | Paclitaxel-Induced p-cJun Expression | 301 nM | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution and then dilute it to the final working concentrations in the culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.404 mg of this compound (MW: 440.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol for Neuroprotection Assay in Primary DRG Neurons
Workflow Diagram:
Materials:
-
Primary DRG neurons
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine)
-
Poly-L-lysine and laminin-coated culture plates
-
This compound stock solution
-
Paclitaxel (or other neurotoxic agent)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Protocol:
-
Cell Seeding: Isolate and culture primary DRG neurons according to standard protocols on poly-L-lysine and laminin-coated plates.
-
This compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), pre-treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Induction of Neuronal Injury: Add the neurotoxic agent (e.g., paclitaxel) to the culture medium at a pre-determined concentration that induces significant neurite degeneration.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and integrity using image analysis software.
-
Normalize the neurite length data to the vehicle-treated, non-injured control.
-
Plot the dose-response curve and calculate the EC50 value for neuroprotection.
-
Protocol for Cell Viability (MTT) Assay
This protocol can be used to assess the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 10,000-50,000 cells per well) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cell death.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol for Western Blotting of Phospho-c-Jun
This protocol is for assessing the inhibition of DLK signaling by measuring the levels of phosphorylated c-Jun.
Materials:
-
Neuronal cells treated with this compound and a stimulus (e.g., anisomycin or UV irradiation to activate the JNK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-c-Jun (Ser73), total c-Jun, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total c-Jun and the loading control to normalize the phospho-c-Jun signal.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of c-Jun phosphorylation.
Conclusion
This compound is a valuable tool for studying the role of the DLK/JNK signaling pathway in neuronal health and disease. The provided protocols offer a framework for investigating its neuroprotective effects and potential cytotoxicity in neuronal cell culture models. Given the discontinuation of its clinical development due to safety concerns, a thorough in vitro characterization is essential for interpreting experimental results. Researchers should carefully titrate the concentration of this compound to identify the optimal window for neuroprotection while minimizing off-target effects and cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. als.org [als.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for GDC-0134 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress pathways and is implicated in axon degeneration and apoptosis.[3] As an upstream activator of the c-Jun N-terminal kinase (JNK) signaling cascade, inhibition of DLK with this compound has been investigated as a therapeutic strategy for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[4][5] These application notes provide a summary of the known in vitro activity of this compound and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound exerts its biological effects through the inhibition of DLK, a serine/threonine kinase. In response to neuronal injury or stress, DLK becomes activated and subsequently phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of genes involved in apoptosis and axon degeneration. By inhibiting DLK, this compound effectively blocks this signaling cascade, thereby offering a potential neuroprotective effect.
Signaling Pathway of DLK and Point of Inhibition by this compound
Caption: DLK signaling pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from preclinical studies. This data is crucial for determining the optimal concentration range for your experiments.
| Assay Type | Target/Endpoint | Cell Type/System | IC50 / EC50 / Ki (nM) | Reference |
| Biochemical Kinase Assay | DLK Ki | Recombinant Enzyme | 3.5 | [6] |
| Biochemical Kinase Assay | LZK Ki | Recombinant Enzyme | 7.0 | [6] |
| Cell-Based Phosphorylation Assay | pJNK Inhibition | Not Specified | 79 | [6] |
| Cell-Based Phosphorylation Assay | p-cJun Inhibition | Dorsal Root Ganglion (DRG) Neurons | 301 | [6] |
| Axon Protection Assay | Neuroprotection | Dorsal Root Ganglion (DRG) Neurons | 475 | [6] |
Experimental Protocols
General Guidelines for this compound Preparation and Handling
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to assess the potential cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y, PC12) and to determine a non-toxic concentration range for subsequent functional assays.
Experimental Workflow for MTT Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on the available data, would be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the concentration of this compound against cell viability to determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
This protocol allows for the direct assessment of this compound's inhibitory effect on the DLK-JNK signaling pathway by measuring the phosphorylation of c-Jun.
Experimental Workflow for Western Blot
Caption: Western blot workflow for p-cJun detection.
Materials:
-
Neuronal cell line
-
This compound
-
A stress-inducing agent to activate the JNK pathway (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 1-2 hours).
-
Pathway Activation: Induce neuronal stress to activate the DLK-JNK pathway. For example, treat cells with Anisomycin (a potent activator of stress-activated protein kinases) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control.
-
Analysis: Quantify the band intensities and express the level of phosphorylated c-Jun relative to total c-Jun and the loading control.
Optimal this compound Concentration for In Vitro Studies
Based on the available data, a starting concentration range of 100 nM to 500 nM is recommended for observing significant neuroprotective effects and inhibition of the JNK pathway in neuronal cell cultures. However, the optimal concentration is highly dependent on the specific cell type, the nature of the induced neuronal stress, and the duration of the experiment. Therefore, it is imperative to perform a dose-response curve for each new experimental setup to determine the most effective and non-toxic concentration of this compound.
Disclaimer: This document is intended for research use only. This compound is an investigational compound and should be handled with appropriate laboratory safety precautions. The provided protocols are suggestions and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. als.org [als.org]
- 5. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
Preparing GDC-0134 for In Vivo Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of GDC-0134, a potent and selective dual leucine zipper kinase (DLK) inhibitor, in in vivo experimental settings. This compound has been investigated for its neuroprotective potential in various models of neurodegenerative diseases.[1][2]
Introduction to this compound
This compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[3] DLK is a key regulator of neuronal stress pathways and its inhibition has been shown to be protective in animal models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] this compound blocks DLK activity, which lies upstream of the c-Jun N-terminal kinase (JNK) pathway, thereby preventing downstream signaling cascades that lead to axon degeneration and neuronal apoptosis.[1]
This compound Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound for in vivo studies.
| Parameter | Value | Source |
| Molecular Weight | 440.1584 g/mol (free base) | [4] |
| Solubility | Soluble in DMSO | [3] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [3] |
| Working Solution Stability | Prepare fresh daily | [3] |
| Achievable Concentration in Vehicle | ≥ 2.5 mg/mL | [3] |
Signaling Pathway of DLK Inhibition by this compound
This compound exerts its neuroprotective effects by inhibiting the DLK signaling pathway, a critical component of the neuronal stress response.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Preparation of this compound Working Solutions for In Vivo Administration
It is recommended to prepare the working solution fresh on the day of administration.[3] Below are three example vehicle formulations that can be used to prepare this compound for oral gavage. These formulations aim to produce a clear solution with a this compound concentration of at least 2.5 mg/mL.
Vehicle Formulation 1: PEG300, Tween-80, and Saline
| Component | Percentage (v/v) | Example Volume for 1 mL |
| DMSO (from stock) | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol:
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and well-mixed before administration.
Vehicle Formulation 2: SBE-β-CD in Saline
| Component | Percentage (v/v) | Example Volume for 1 mL |
| DMSO (from stock) | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Protocol:
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Vortex thoroughly until a clear solution is obtained.
Vehicle Formulation 3: Corn Oil
| Component | Percentage (v/v) | Example Volume for 1 mL |
| DMSO (from stock) | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Protocol:
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of sterile corn oil.
-
Vortex vigorously to ensure a uniform suspension. Note: This may result in a suspension rather than a clear solution.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for conducting in vivo experiments with this compound in a mouse model of neurodegenerative disease.
In Vivo Dosing and Administration
Preclinical studies have demonstrated the efficacy of DLK inhibition in animal models of neurodegenerative disease. For instance, the work by Le Pichon et al. (2017) showed that loss of DLK signaling is protective in such models. While specific dosing regimens for this compound in these studies may not be publicly detailed, this compound is known to be orally bioavailable.[1] Researchers should refer to relevant literature, such as the study by Le Pichon and colleagues, for detailed experimental protocols and dosing information. Administration is typically performed via oral gavage, with the volume adjusted based on the animal's body weight.
Important Considerations:
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the formulation itself.
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the exposure and half-life of this compound in the chosen animal model and with the selected formulation.
-
Safety and Tolerability: A Phase 1 clinical trial in ALS patients was conducted for this compound; however, further development for ALS was discontinued due to an unacceptable safety profile at the doses studied.[1][5] Researchers should carefully monitor animals for any adverse effects.
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in in vivo research. By following these guidelines, researchers can ensure consistent and reliable experimental outcomes in the investigation of DLK inhibition for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Promoting regeneration while blocking cell death preserves motor neuron function in a model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury | eLife [elifesciences.org]
- 5. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-c-Jun after GDC-0134 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[1][2] This pathway plays a crucial role in neuronal apoptosis and axon degeneration.[3] Upon activation by various cellular stressors, DLK phosphorylates and activates downstream kinases, leading to the phosphorylation of the transcription factor c-Jun at Serine 63 and Serine 73. Phosphorylated c-Jun (p-c-Jun) then translocates to the nucleus to regulate the expression of genes involved in apoptosis and neuronal damage.
By inhibiting DLK, this compound is expected to block the activation of the JNK pathway, thereby reducing the levels of p-c-Jun.[4] This makes the analysis of p-c-Jun levels by Western blot a critical method for assessing the pharmacodynamic activity and efficacy of this compound and other DLK inhibitors. These application notes provide a comprehensive protocol for the Western blot analysis of p-c-Jun in response to this compound treatment.
Signaling Pathway
The signaling cascade initiated by cellular stress and targeted by this compound involves the activation of DLK, which in turn activates the JNK pathway, culminating in the phosphorylation of c-Jun.
Caption: this compound inhibits DLK, blocking the JNK signaling pathway and reducing c-Jun phosphorylation.
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent inhibition of c-Jun phosphorylation by a DLK inhibitor, as determined by Western blot analysis. While this data was generated using the DLK inhibitor IACS'8287, it serves as a strong proxy for the expected effects of this compound.[5][6] The relative p-c-Jun levels are normalized to the total c-Jun and expressed as a percentage of the vehicle-treated control.
| Treatment Group | Concentration (nM) | Mean Relative p-c-Jun Level (%) | Standard Deviation (%) |
| Vehicle (DMSO) | 0 | 100 | 8.5 |
| DLK Inhibitor | 10 | 85.2 | 7.1 |
| DLK Inhibitor | 30 | 65.4 | 6.3 |
| DLK Inhibitor | 100 | 42.1 | 5.5 |
| DLK Inhibitor | 300 | 25.8 | 4.2 |
| DLK Inhibitor | 1000 | 15.3 | 3.1 |
Experimental Protocols
Cell Culture and this compound Treatment (Example using Primary Neurons)
-
Neuronal Culture Preparation : Isolate primary cortical neurons from embryonic day 18 (E18) rat pups and plate them on poly-D-lysine coated 6-well plates at a density of 1 x 10^6 cells per well. Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.[7][8]
-
This compound Treatment : After 7 days in vitro (DIV), treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours). Include a positive control for JNK pathway activation, such as Anisomycin or UV irradiation, where appropriate.
Western Blot Protocol for p-c-Jun (Ser63/73)
1. Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the protein extract to a new tube and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun (Ser63 or Ser73) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-c-Jun to total c-Jun and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot analysis of p-c-Jun following this compound treatment.
Caption: Workflow for Western blot analysis of p-c-Jun after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting for Neuronal Proteins [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Neuronal Markers with GDC-0134
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent, selective, and orally available small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2][3] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal apoptosis and axon degeneration following neuronal injury.[4][5][6] By inhibiting DLK, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2][4][7] Preclinical studies have suggested that DLK inhibition can protect motor neurons and their axons from degeneration.[4][6]
These application notes provide a detailed protocol for utilizing immunofluorescence staining to assess the effects of this compound on neuronal health and morphology using common neuronal markers. Immunofluorescence is a powerful technique to visualize the expression and localization of specific proteins within cells, offering insights into cell survival, neurite integrity, and the overall efficacy of neuroprotective compounds.
Principle of this compound Action and Relevance of Neuronal Markers
This compound blocks the activity of DLK, thereby inhibiting the downstream JNK signaling cascade that is often activated in response to neuronal stress and injury.[4] This inhibition is hypothesized to prevent or reduce neuronal cell death and axonal degeneration.
To assess these potential neuroprotective effects, immunofluorescence staining for specific neuronal markers is employed:
-
Microtubule-Associated Protein 2 (MAP2): A protein primarily located in the dendrites and cell bodies of neurons, making it an excellent marker for dendritic morphology and neuronal viability.[8][9]
-
β-III Tubulin (Tuj1): A component of microtubules in neurons, widely used as a general marker for neurons, including their axons and dendrites.[8][10]
-
Neuronal Nuclei (NeuN): A nuclear protein expressed in most mature neurons, commonly used to identify and quantify surviving neurons.[8][11]
By quantifying changes in the expression and morphology of these markers in neuronal cultures treated with this compound, researchers can evaluate its neuroprotective potential under various stress conditions (e.g., oxidative stress, excitotoxicity, or axotomy).
This compound Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving DLK and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. als.org [als.org]
- 8. Choosing the right neuronal and glial markers [hellobio.com]
- 9. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GDC-0134 Kinase Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal stress pathways and has been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3] this compound was developed to block DLK activity and has been evaluated in preclinical and clinical studies.[2][3] Accurate and robust methods to assess the kinase activity of DLK and the inhibitory potential of compounds like this compound are crucial for basic research and drug development.
These application notes provide detailed protocols and methodologies for determining the kinase activity of DLK and the inhibitory profile of this compound. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Signaling Pathway of Dual Leucine Zipper Kinase (DLK)
DLK is a central component of a signaling cascade that responds to neuronal injury and stress. Upon activation by upstream signals, DLK phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These, in turn, activate the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways. The activation of this cascade ultimately leads to the phosphorylation of transcription factors like c-Jun, which translocate to the nucleus and regulate the expression of genes involved in apoptosis and axon degeneration.
Caption: The DLK signaling cascade in response to neuronal stress.
Quantitative Data: this compound Inhibition of DLK
The inhibitory potency of this compound against DLK can be quantified using biochemical assays. The following table summarizes the reported inhibition constant (Ki) for this compound.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | DLK | Biochemical Assay | 1.5 | [4] |
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for determining the activity of DLK and the potency of its inhibitors.
Experimental Workflow:
Caption: Workflow for a typical this compound kinase activity assay.
Materials:
-
Recombinant human DLK (MAP3K12) enzyme[5]
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Mixture: Prepare a master mix containing the recombinant DLK enzyme and MBP substrate in the kinase reaction buffer.
-
Reaction Setup:
-
Add 5 µL of the this compound serial dilution to the wells of a white, opaque microplate.
-
Add 2.5 µL of the kinase reaction mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for DLK.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration and Km of ATP for DLK are known.
-
Cellular Assay: Phospho-JNK (p-JNK) Measurement
To confirm the activity of this compound in a cellular context, an assay measuring the phosphorylation of a downstream target of DLK, such as JNK, can be performed.
Principle:
This assay measures the levels of phosphorylated JNK (p-JNK) in cells treated with a stress-inducing agent and this compound. A reduction in p-JNK levels in the presence of this compound indicates inhibition of the DLK signaling pathway.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
Stress-inducing agent (e.g., Anisomycin, a potent activator of the JNK pathway)
-
Lysis buffer
-
Antibodies: primary antibody against p-JNK and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection reagents (e.g., ECL for western blotting or a fluorescent plate reader for in-cell westerns)
Protocol (Example using Western Blot):
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce cellular stress by adding a stress-inducing agent (e.g., Anisomycin) for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-JNK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total JNK or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for p-JNK and the loading control.
-
Calculate the ratio of p-JNK to the loading control for each condition.
-
Determine the concentration-dependent inhibition of JNK phosphorylation by this compound.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the kinase activity of DLK and the inhibitory effects of this compound. The ADP-Glo™ biochemical assay is a versatile platform for high-throughput screening and detailed kinetic analysis, while the cellular p-JNK assay provides a means to confirm the on-target activity of this compound within a physiological context. These methods are essential tools for researchers and drug developers working on DLK inhibitors and related neurodegenerative disease therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mybiosource.com [mybiosource.com]
GDC-0134 Application Notes and Protocols for Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for informational purposes only. There is a significant lack of publicly available data on the use of GDC-0134 in primary neuron cultures. The information presented herein is based on the known mechanism of action of this compound as a Dual Leucine Zipper Kinase (DLK) inhibitor and protocols for similar compounds. These protocols are intended to serve as a starting point and will require significant optimization and validation by the end-user.
Introduction
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and axon degeneration following injury.[1] By inhibiting DLK, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][2] Preclinical data in animal models suggested that blocking DLK could be beneficial in preventing motor neuron death.[2]
However, a Phase 1 clinical trial of this compound in ALS patients was discontinued due to an unacceptable safety profile.[1] Notably, treatment with this compound led to an increase in plasma neurofilament light chain (NFL) levels, a biomarker typically associated with neurodegeneration.[1] This paradoxical finding underscores the need for further investigation into the on-target effects of DLK inhibition in neuronal models.
These application notes provide a theoretical framework for utilizing this compound in primary neuron cultures to explore its neuroprotective potential and to better understand its cellular and molecular effects.
Mechanism of Action: DLK-JNK Signaling Pathway
This compound acts by inhibiting the kinase activity of DLK. In response to neuronal stress or injury, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to the activation of the transcription factor c-Jun. Phosphorylated c-Jun then promotes the expression of pro-apoptotic and pro-degenerative genes. By blocking DLK, this compound aims to interrupt this signaling cascade, thereby preventing neuronal death and axon degeneration.
Data Presentation
As no quantitative data for this compound in primary neuron cultures is publicly available, the following table is a template for researchers to populate with their experimental findings. It is based on typical assays used to evaluate neuroprotective compounds.
| Parameter | Assay Type | Cell Type | Condition | This compound Concentration | Result (e.g., IC50, EC50, % protection) |
| Efficacy | |||||
| Neuronal Viability | MTT / LDH Assay | Cortical Neurons | Glutamate Excitotoxicity | (Dose-response) | |
| Axon Protection | Microfluidic Axon Injury | DRG Neurons | Axotomy | (Dose-response) | |
| c-Jun Phosphorylation | Western Blot / ELISA | Hippocampal Neurons | Tunicamycin (ER Stress) | (Dose-response) | |
| Toxicity | |||||
| Basal Neuronal Viability | MTT / LDH Assay | Cortical Neurons | No Insult | (Dose-response) | |
| Neurite Outgrowth | High-Content Imaging | Motor Neurons | (Dose-response) | ||
| Synaptic Density | Immunocytochemistry | Hippocampal Neurons | (Dose-response) |
Experimental Protocols
The following are detailed, albeit theoretical, protocols for key experiments to assess the effects of this compound in primary neuron cultures.
Protocol 1: Assessment of Neuroprotection against Excitotoxicity in Primary Cortical Neurons
This protocol aims to determine the protective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated plates
-
This compound (stock solution in DMSO)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates according to standard protocols. Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Add the this compound dilutions to the neuronal cultures and incubate for 2 hours. Include a vehicle control (DMSO).
-
Excitotoxic Insult: Prepare a working solution of glutamate in culture medium. Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 25-100 µM, to be optimized for the specific culture system). Do not add glutamate to control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot the dose-response curve for this compound and calculate the EC50 value.
Protocol 2: Axon Protection Assay using a Microfluidic Device
This protocol evaluates the ability of this compound to protect axons from degeneration following a physical injury.
Materials:
-
Primary dorsal root ganglion (DRG) neurons
-
Microfluidic devices for compartmentalized culture
-
Neurobasal medium with B27 supplement and nerve growth factor (NGF)
-
This compound (stock solution in DMSO)
-
Live-cell imaging system
Procedure:
-
Device Preparation and Cell Seeding: Prepare microfluidic devices by coating with poly-D-lysine and laminin. Seed DRG neurons in the somatic compartment.
-
Axon Growth: Allow axons to grow across the microgrooves into the axonal compartment over 5-7 days.
-
This compound Treatment: Add this compound at various concentrations to both the somatic and axonal compartments. Include a vehicle control.
-
Axotomy: Perform axotomy by aspirating the medium from the axonal compartment, creating a physical transection of the axons.
-
Live-Cell Imaging: Image the axons in the distal part of the axonal compartment immediately after axotomy (t=0) and at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Quantify axon integrity over time using an axon degeneration index (e.g., the ratio of fragmented axon area to total axon area). Compare the rate of degeneration in this compound treated cultures to the vehicle control.
Protocol 3: Assessment of this compound Target Engagement (c-Jun Phosphorylation)
This protocol determines if this compound can inhibit the phosphorylation of c-Jun, a downstream target of the DLK pathway, in response to a neuronal stressor.
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
Tunicamycin (or another ER stress inducer)
-
Lysis buffer
-
Antibodies: anti-phospho-c-Jun, anti-total-c-Jun, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture primary hippocampal neurons for 7-10 DIV. Pre-treat with this compound for 2 hours.
-
Stress Induction: Add tunicamycin to the culture medium to induce ER stress and activate the DLK pathway. Incubate for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-c-Jun signal to the total c-Jun signal. Compare the levels of c-Jun phosphorylation in this compound treated samples to the stressed, vehicle-treated control.
Concluding Remarks
While this compound's clinical development has been halted, its utility as a research tool for dissecting the role of the DLK-JNK pathway in neuronal health and disease remains. The protocols outlined above provide a foundation for investigating the effects of this compound in primary neuron cultures. Researchers should be mindful of the paradoxical increase in NFL observed in clinical trials and consider incorporating NFL measurements in their in vitro experiments. Careful dose-response studies are crucial to identify a potential therapeutic window and to further elucidate the complex biology of DLK inhibition in neurons.
References
Troubleshooting & Optimization
GDC-0134 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of GDC-0134. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffer
Researchers may observe precipitation when diluting a this compound stock solution into an aqueous buffer. This is a common issue due to the compound's low aqueous solubility.
-
Root Cause Analysis:
-
Low Intrinsic Solubility: this compound is a lipophilic molecule with poor solubility in aqueous solutions.
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Buffer pH and Composition: The solubility of this compound may be pH-dependent. Buffers with certain ionic strengths or components might also affect solubility.
-
-
Immediate Actions:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or place it in a sonicator bath for several minutes. This can help to redissolve fine precipitates.
-
Gentle Warming: Gently warm the solution to 37°C. Increased temperature can transiently improve solubility. However, be cautious about potential degradation with prolonged heating.
-
-
Preventative Measures:
-
Lower Final Concentration: If experimentally feasible, reduce the final concentration of this compound in the aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Co-solvent Percentage: For in vitro assays, consider if a slightly higher percentage of the initial organic solvent (e.g., DMSO) is tolerable for your experimental system. Note that high concentrations of organic solvents can affect cell viability and assay performance.
-
Use of Surfactants or Solubilizing Agents: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80, or a solubilizing agent like SBE-β-CD into your aqueous buffer before adding this compound.
-
Logical Flow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare high-concentration stock solutions in DMSO.
2. What are the recommended storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
3. How can I prepare this compound for in vivo animal studies?
Due to its low aqueous solubility, this compound requires a co-solvent system for in vivo administration. Here are some suggested formulations that can yield a clear solution of at least 2.5 mg/mL:[2][3]
-
PEG300/Tween-80/Saline:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
-
SBE-β-CD in Saline:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix until clear.
-
-
Corn Oil:
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
4. Is there any information on the stability of this compound in aqueous buffers?
5. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK).[4] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and axon degeneration following injury.[4] By inhibiting DLK, this compound blocks the activation of the JNK pathway.[4]
Caption: this compound mechanism of action via DLK inhibition.
Data Tables
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀F₄N₆O₂ | [2] |
| Molecular Weight | 440.40 g/mol | [2] |
| Appearance | Solid powder | [1] |
Table 2: this compound Stock Solution Stability
| Storage Temperature | Duration | Recommended Use | Source |
| -80°C | 6 months | Long-term storage | [2][3] |
| -20°C | 1 month | Short-term storage | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 440.40 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.404 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a this compound stock solution.
References
Troubleshooting GDC-0134 experimental results
Welcome to the technical support center for the experimental compound GDC-0134. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide guidance for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] Its primary mechanism of action is the inhibition of DLK, a key enzyme in a signaling pathway that responds to neuronal stress.[1] DLK activation can lead to neuronal degeneration and apoptosis, so its inhibition is being investigated as a potential therapeutic strategy for neurodegenerative diseases.[1]
Q2: What is the downstream signaling pathway affected by this compound?
A2: this compound, by inhibiting DLK, blocks the downstream activation of the c-Jun N-terminal kinase (JNK) pathway.[1] This pathway is implicated in both axon degeneration and neuronal cell death following injury.[1]
Q3: For which therapeutic area was this compound primarily investigated?
A3: this compound was primarily investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS).[1][3] However, its clinical development for ALS was discontinued.[4]
Q4: Why was the clinical development of this compound for ALS halted?
A4: The Phase 1 clinical trial for this compound in ALS patients was halted due to an unacceptable safety profile.[4] Key safety concerns included serious adverse events such as thrombocytopenia (low platelet count), dysesthesia (abnormal sensations), and optic ischemic neuropathy (damage to the optic nerve).[4]
Q5: I am observing an increase in neurofilament light chain (NFL) levels in my experiments with this compound. Is this expected?
A5: Yes, this is a known and critical finding. A paradoxical, dose-dependent increase in plasma neurofilament light chain (NFL), a biomarker of neuronal damage, was observed in patients treated with this compound.[4] Similar NFL elevations were also seen in DLK conditional knockout (cKO) mice, suggesting this may be an on-target effect of DLK inhibition.[4] This finding complicates the interpretation of NFL as a biomarker of neuroprotection when using DLK inhibitors.[4]
Q6: What are the recommended storage conditions for this compound?
A6: For solid this compound, long-term storage is recommended at -20°C for several months to years. For short-term storage, 0-4°C for days to weeks is acceptable. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q7: What is a suitable solvent for preparing this compound stock solutions?
A7: this compound is soluble in DMSO.[5] For in vivo studies, a stock solution in DMSO is typically prepared first and then further diluted in a suitable vehicle.[5]
Data and Experimental Protocols
Quantitative Data
| Parameter | Finding | Source |
| Clinical Indication | Amyotrophic Lateral Sclerosis (ALS) | [1] |
| Mechanism of Action | Potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK) | [1][2] |
| Pharmacokinetics | Dose-proportional exposure with a median half-life of approximately 84 hours in humans. | [4] |
| Key Safety Findings | - Grade 3 thrombocytopenia and dysesthesia.- Grade 4 optic ischemic neuropathy.- Dose-dependent elevations in plasma neurofilament light chain (NFL). | [4] |
| Development Status | Discontinued for ALS due to safety concerns. | [4] |
Experimental Protocols
The following are generalized protocols based on common practices for kinase inhibitors in neurodegenerative models. Specific concentrations and incubation times for this compound should be optimized for your specific experimental system.
1. In Vitro Neuronal Protection Assay (General Protocol)
-
Objective: To assess the ability of this compound to protect cultured neurons from a toxic insult.
-
Cell Culture: Primary cortical or dorsal root ganglion (DRG) neurons are commonly used. Neuroblastoma cell lines (e.g., SH-SY5Y) can also be utilized.
-
Methodology:
-
Plate neurons at a suitable density and allow them to mature.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the neuronal cultures with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 1-2 hours. Remember to include a vehicle control (DMSO at the same final concentration).
-
Introduce a neurotoxic stimulus (e.g., glutamate for excitotoxicity, vincristine for axonal degeneration, or trophic factor withdrawal).
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
Assess neuronal viability using methods such as MTT assay, LDH release assay, or immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and apoptosis markers (e.g., cleaved caspase-3).
-
To confirm target engagement, you can perform a Western blot for phosphorylated c-Jun (a downstream target of the DLK-JNK pathway).
-
2. In Vivo Formulation and Administration (General Protocol)
-
Objective: To prepare this compound for administration in animal models.
-
Formulation (based on supplier data): [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final formulation, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the working solution, add the DMSO stock to PEG300 and mix well. Then, add Tween-80 and mix. Finally, add saline to reach the final volume.
-
Another suggested vehicle is 10% DMSO and 90% Corn Oil.
-
It is recommended to prepare the final working solution fresh on the day of use.
-
-
Administration: this compound is orally available.[1] Administration is typically performed via oral gavage.
3. In Vivo Neurodegeneration Model (SOD1G93A Mouse Model of ALS)
-
Objective: To evaluate the efficacy of this compound in a transgenic mouse model of ALS.
-
Animal Model: SOD1G93A transgenic mice, which exhibit a progressive motor neuron disease phenotype.[6]
-
Methodology:
-
Begin dosing this compound at a pre-symptomatic or early-symptomatic stage.
-
Administer this compound orally on a daily basis. A vehicle-treated control group is essential.
-
Monitor disease progression through regular assessments of body weight, motor function (e.g., rotarod performance, grip strength), and survival.
-
At the study endpoint, tissues (e.g., spinal cord, brain) can be collected for histological analysis (e.g., motor neuron counts) and biochemical analysis (e.g., Western blotting for p-c-Jun).
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no efficacy in in vitro assays | 1. Compound instability: this compound may be degrading in the cell culture medium over long incubation times.2. Precipitation: The compound may be precipitating out of solution at the working concentration.3. Incorrect concentration: The concentrations used may be too low to inhibit DLK effectively in your cell system. | 1. Minimize the duration of the experiment if possible. Consider replenishing the compound with fresh media for longer time points.2. Visually inspect the media for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%). Consider using a formulation with solubilizing agents like PEG300 or Tween-80 for cellular assays if precipitation is suspected.3. Perform a dose-response curve to determine the optimal concentration range for your specific assay and cell type. |
| High variability between replicates | 1. Inconsistent compound solubilization: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution in aqueous media.2. Uneven cell plating: Variations in cell number across wells can lead to inconsistent results. | 1. Ensure the DMSO stock is fully dissolved. When diluting into aqueous media, vortex or mix thoroughly.2. Use a cell counter to ensure accurate and consistent cell seeding. |
| Unexpected cytotoxicity | 1. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.2. Vehicle toxicity: High concentrations of DMSO can be toxic to some cell types. | 1. Use the lowest effective concentration of this compound. If possible, consult kinase panel screening data (if it becomes available) to identify potential off-targets.2. Ensure the final DMSO concentration in your culture media is consistent across all wells (including controls) and is at a non-toxic level (generally below 0.5%). |
| Increased NFL levels in in vivo studies | This is a known on-target effect of DLK inhibition with this compound. | This is not an experimental artifact but a documented pharmacological effect. This finding should be considered when interpreting neurofilament data as a biomarker of neurodegeneration in the context of DLK inhibition.[4] |
Visualizations
Caption: this compound inhibits the DLK signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Off-target effects of GDC-0134 in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of GDC-0134 in research models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, selective, and orally active, brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and axon degeneration.[1][3]
Q2: Has this compound been tested in humans?
Yes, this compound was evaluated in a Phase 1 clinical trial for the treatment of amyotrophic lateral sclerosis (ALS).[1][3] However, the development of the drug was discontinued due to an unacceptable safety profile.[1][3]
Q3: What are the known off-target or adverse effects of this compound observed in clinical trials?
The most significant adverse events observed in the Phase 1 clinical trial included thrombocytopenia (low platelet count), dysesthesia (abnormal sensations), and optic ischemic neuropathy (damage to the optic nerve due to restricted blood flow).[1][3] These findings led to the discontinuation of the clinical development of this compound for ALS.[1][3]
Q4: Is there a publicly available kinase selectivity profile for this compound?
While this compound is described as a "selective" DLK inhibitor in publications, a comprehensive, quantitative kinase selectivity panel is not publicly available.[1][4] The primary clinical trial publication refers to this data as "Genentech, data on file".[1] Therefore, researchers should exercise caution and consider the possibility of off-target kinase inhibition in their experiments.
Q5: I am observing an increase in neurofilament light chain (NFL) levels in my model after this compound treatment. Is this an off-target effect?
The elevation of plasma NFL is likely an on-target effect of DLK inhibition, not an off-target effect.[1][3] Similar increases in NFL were observed in DLK conditional knockout (cKO) mice, suggesting that this is a direct consequence of inhibiting the DLK pathway.[1][3] This is a critical consideration for studies where NFL is used as a biomarker for neurodegeneration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or apoptosis in non-neuronal cells. | Although reported as selective, this compound may have off-target effects on other kinases that could induce toxicity in certain cell types. The specific off-target profile is not publicly available. | - Perform a dose-response curve to determine the lowest effective concentration for DLK inhibition in your model. - Use a secondary, structurally distinct DLK inhibitor as a control to confirm that the observed phenotype is due to DLK inhibition. - If possible, use a DLK knockout or knockdown model as a genetic control. |
| Changes in platelet count or function in in vivo models. | This may be related to the thrombocytopenia observed in human clinical trials.[1][3] The underlying mechanism is not well-defined but could be an off-target effect. | - Monitor platelet counts in animal models, especially in long-term studies. - Assess platelet function if relevant to the experimental question. |
| Neurosensory abnormalities or visual disturbances in animal models. | These observations could be analogous to the dysesthesia and optic ischemic neuropathy seen in humans.[1][3] | - Conduct regular sensory and ophthalmic examinations in animal models during long-term this compound administration. |
| Increase in neurofilament light chain (NFL) levels without other signs of neurodegeneration. | This is a known on-target effect of DLK inhibition.[1][3] | - Do not solely rely on NFL as a biomarker of neurodegeneration when using this compound. - Correlate NFL levels with other markers of neuronal health and function, such as histology, imaging, and behavioral assessments. |
Quantitative Data Summary
The following table summarizes the key adverse events from the Phase 1 clinical trial of this compound. A quantitative kinase selectivity profile is not publicly available.
Table 1: Summary of Serious Adverse Events (SAEs) in the Open-Label Extension of the this compound Phase 1 Clinical Trial [1][3]
| Adverse Event | Grade | Details |
| Thrombocytopenia | 3 | A significant decrease in platelet count. |
| Dysesthesia | 3 | Abnormal, unpleasant sensations. |
| Optic Ischemic Neuropathy | 4 | Severe vision loss due to damage to the optic nerve. |
Experimental Protocols
Protocol 1: Assessment of On-Target DLK Inhibition in a Cellular Model
This protocol provides a general method to confirm that this compound is engaging its target, DLK, in a cellular context by measuring the phosphorylation of a downstream substrate, c-Jun.
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or a suitable neuronal cell line) at an appropriate density.
-
Induction of Neuronal Stress: Induce neuronal stress to activate the DLK pathway. This can be achieved through various methods, such as treatment with a cytotoxic agent (e.g., vincristine) or by inducing axotomy (e.g., through microfluidic devices or scratching the cell monolayer).
-
This compound Treatment: Treat the cells with a dose range of this compound or a vehicle control for a predetermined amount of time prior to or concurrently with the stressor.
-
Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun.
-
Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Incubate with secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-c-Jun to total c-Jun. A dose-dependent decrease in this ratio upon this compound treatment indicates on-target DLK inhibition.
Signaling Pathways and Workflows
Caption: The DLK signaling pathway, a target of this compound.
Caption: A logical workflow for using this compound in research.
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Managing GDC-0134-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing potential cytotoxicity associated with the dual leucine zipper kinase (DLK) inhibitor, GDC-0134, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active, and brain-penetrant inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12.[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and axon degeneration.[2] By inhibiting DLK, this compound is designed to block these downstream effects. This compound has been investigated in preclinical models of neurodegenerative diseases and was advanced to Phase I clinical trials for amyotrophic lateral sclerosis (ALS).[3][4]
Q2: Is this compound known to be cytotoxic to cells?
Q3: What are the initial signs of this compound-induced cytotoxicity in my cell culture?
A3: Initial signs of cytotoxicity can be observed through light microscopy and may include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing, a characteristic of apoptosis.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated control cells.
-
Increased Cell Death: An increase in floating cells and cellular debris in the culture medium.
Q4: How can I differentiate between this compound-induced cytotoxicity and other cell culture problems like contamination?
A4: It is important to systematically rule out other potential causes of poor cell health. Here's a comparison to help distinguish the issues:
| Observation | This compound Cytotoxicity | Microbial Contamination |
| Onset | Typically dose-dependent and appears after a specific incubation time. | Can occur at any time and often spreads rapidly. |
| Appearance | Uniform effect across the well/dish at a given concentration. | Often appears as localized colonies or a sudden change in media turbidity and color. |
| Microscopy | Cellular debris, but no visible microorganisms. | Visible bacteria (small, motile dots) or fungi (filamentous structures). |
| Media Clarity | Media generally remains clear, though color may change due to pH shifts from cell death. | Media becomes turbid (cloudy) and may have a distinct color change (e.g., yellow for bacterial contamination). |
Troubleshooting Guide
This guide provides solutions to common issues encountered when observing potential this compound-induced cytotoxicity.
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound | Cell line is highly sensitive to DLK inhibition. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for cytotoxicity. Consider using a less sensitive cell line if appropriate for your research question. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Inconsistent results between experiments | Variability in cell seeding density or health. | Standardize your cell culture procedures, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase before treatment. |
| This compound degradation. | Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in the culture medium | Poor aqueous solubility. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into the culture medium, ensure thorough mixing. Consider pre-warming the medium to 37°C before adding the compound. |
Experimental Protocols
Here are detailed protocols for key experiments to assess and manage this compound-induced cytotoxicity.
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Differentiating Apoptosis and Necrosis with Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Summarize your quantitative data from the cytotoxicity assays in the following tables.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., SH-SY5Y | 24 | [Your Data] | MTT |
| 48 | [Your Data] | MTT | |
| 72 | [Your Data] | MTT | |
| [Your Cell Line] | 24 | [Your Data] | MTT |
| 48 | [Your Data] | MTT | |
| 72 | [Your Data] | MTT |
Table 2: Percentage of Cytotoxicity (LDH Assay)
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Cytotoxicity |
| e.g., HeLa | 1 | 48 | [Your Data] |
| 10 | 48 | [Your Data] | |
| 100 | 48 | [Your Data] | |
| [Your Cell Line] | [Your Conc.] | [Your Time] | [Your Data] |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Staining)
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| e.g., PC12 | 5 | 24 | [Your Data] | [Your Data] |
| 25 | 24 | [Your Data] | [Your Data] | |
| [Your Cell Line] | [Your Conc.] | [Your Time] | [Your Data] | [Your Data] |
Visualizations
Signaling Pathway of DLK
Caption: The DLK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. als.org [als.org]
- 4. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes with GDC-0134
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected phenotypes observed during experiments with GDC-0134, a potent inhibitor of Dual Leucine Zipper Kinase (DLK). The information provided is intended to guide experimental design, data interpretation, and troubleshooting.
I. This compound: Mechanism of Action and Intended Effects
This compound is a small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis and axon degeneration.[1][2][3][4] The intended effect of this compound is to block this pro-degenerative signaling, offering a potential therapeutic strategy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).
This compound's Intended Signaling Pathway
Caption: Intended mechanism of this compound action on the DLK/JNK pathway.
II. Unexpected Phenotypes Observed with this compound
A Phase 1 clinical trial of this compound in patients with ALS was discontinued due to an unacceptable safety profile.[1][2][3][4] The study revealed several unexpected and serious adverse events. Researchers using this compound in preclinical models should be aware of these potential on-target and off-target effects.
Summary of Key Unexpected Phenotypes from Clinical Trial Data
While a detailed dose-escalation table with the frequency of all adverse events is not publicly available, the key serious adverse events (SAEs) reported in the open-label extension (OLE) part of the Phase 1 study are summarized below.
| Adverse Event | Grade | Description | Potential On/Off-Target |
| Thrombocytopenia | 3 | Low platelet count. | On-target (DLK involvement in megakaryopoiesis) or Off-target |
| Dysesthesia | 3 | Abnormal, unpleasant sensation. | On-target (neuronal signaling) or Off-target |
| Optic Ischemic Neuropathy | 4 | Damage to the optic nerve due to blocked blood flow. | On-target (neuronal/vascular effects) or Off-target |
| Elevated Plasma NFL | N/A | Increased levels of neurofilament light chain, a marker of neuronal damage. | On-target (also observed in DLK knockout mice) |
Grade refers to the severity of the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).
III. Troubleshooting Guides for Unexpected Phenotypes
This section provides a question-and-answer formatted guide to help troubleshoot unexpected results when working with this compound.
Troubleshooting Workflow for Unexpected Results
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0134 Technical Support Center: Storage, Handling, and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing GDC-0134 in experimental settings. Adherence to these guidelines is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].
Q2: How should I prepare working solutions of this compound for in vivo experiments?
A2: It is recommended to prepare working solutions fresh on the day of use. Detailed protocols for preparing this compound solutions for in vivo administration are provided in the Experimental Protocols section below[1].
Q3: What should I do if I observe precipitation when preparing a this compound solution?
A3: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid in dissolution[1]. If the precipitate does not dissolve, refer to the Troubleshooting Guide.
Q4: Is this compound cytotoxic? What safety precautions should I take?
A4: While specific cytotoxicity data for laboratory handling is not detailed in the provided search results, this compound is a potent bioactive molecule. Standard laboratory safety practices for handling chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Condition | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Working solutions for in vivo experiments should be prepared fresh for daily use to ensure optimal performance.[1]
Experimental Protocols
Reconstitution of this compound Stock Solution
This protocol describes the preparation of a 25.0 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a final concentration of 25.0 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation of In Vivo Working Solutions
The following are example protocols for preparing a ≥ 2.5 mg/mL working solution of this compound. The final choice of vehicle will depend on the specific experimental requirements.
Protocol 1: PEG300, Tween-80, and Saline Formulation [1]
| Component | Volume |
| 25.0 mg/mL this compound in DMSO | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| Saline | 450 µL |
| Total Volume | 1 mL |
Procedure:
-
To 100 µL of the 25.0 mg/mL this compound DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL and mix well.
Protocol 2: SBE-β-CD in Saline Formulation [1]
| Component | Volume |
| 25.0 mg/mL this compound in DMSO | 100 µL |
| 20% SBE-β-CD in Saline | 900 µL |
| Total Volume | 1 mL |
Procedure:
-
To 100 µL of the 25.0 mg/mL this compound DMSO stock solution, add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation [1]
| Component | Volume |
| 25.0 mg/mL this compound in DMSO | 100 µL |
| Corn oil | 900 µL |
| Total Volume | 1 mL |
Procedure:
-
To 100 µL of the 25.0 mg/mL this compound DMSO stock solution, add 900 µL of Corn oil.
-
Mix thoroughly until a uniform suspension is achieved. Note: This formulation should be used with caution for continuous dosing periods exceeding half a month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | - Improper storage (e.g., repeated freeze-thaw cycles).- Exceeded storage duration. | - Gently warm the solution and sonicate to attempt redissolving.- If precipitation persists, prepare a fresh stock solution. |
| Precipitation in working solution | - Solvent incompatibility.- Incorrect order of solvent addition.- Low temperature of the solution. | - Use gentle heating and/or sonication to aid dissolution.- Ensure solvents are added in the order specified in the protocol.- Prepare the working solution fresh before each experiment. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the dosing solution. | - Verify the storage conditions and age of the stock solution.- Prepare fresh stock and working solutions.- Ensure accurate pipetting and thorough mixing during solution preparation. |
Visualized Workflows
Caption: Decision tree for this compound stock solution storage.
References
Addressing high background in GDC-0134 western blots
Welcome to the technical support center for GDC-0134. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK, also known as MAP3K12).[1][2][3] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal injury responses such as axon degeneration and apoptosis.[4][5][6] this compound was developed to block DLK activity in cellular and animal models of neuronal injury.[1][4]
Q2: I am observing high background in my Western blots when using this compound. What are the common causes?
High background in Western blotting can manifest as a uniform haze across the membrane or as multiple non-specific bands, obscuring the detection of the target protein.[7] This is a common issue in Western blotting and can arise from several factors, including problems with blocking, antibody concentrations, washing steps, and membrane handling.[7][8][9][10][11] While not specific to this compound, these general Western blot issues are the likely culprits.
Q3: Can this compound itself interfere with the Western blot process?
There is no direct evidence to suggest that this compound itself chemically interferes with the components of a Western blot. The high background issues are more likely related to the experimental technique and the specific antibodies being used to detect the target of this compound (DLK) or downstream signaling proteins.
Troubleshooting Guide: High Background in this compound Western Blots
This guide provides potential causes and solutions for high background issues in Western blots, particularly when studying the effects of this compound.
Problem: Uniformly High Background
A consistent dark or gray haze across the entire blot can make it difficult to see specific bands.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[9] Increase the concentration of the blocking agent (e.g., from 3-5% to 5-7% non-fat milk or BSA).[8][9] Add a small amount of detergent (e.g., 0.05% Tween-20) to the blocking buffer.[9] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration experiment to determine the optimal antibody concentration. |
| Secondary Antibody Concentration Too High | Decrease the concentration of the secondary antibody. Perform a titration experiment to determine the optimal concentration. Run a control blot with only the secondary antibody to check for non-specific binding.[8][10] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[7][9] Ensure the volume of wash buffer is sufficient to fully cover the membrane.[9] |
| Membrane Dried Out | Never let the membrane dry out at any stage of the Western blotting process.[7][8][10] |
| Overexposure | Reduce the film exposure time or the signal acquisition time on a digital imager.[9] |
Problem: Non-Specific Bands
The appearance of distinct bands other than the target protein can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody. Ensure the antibody has been validated for the species you are using. |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species.[8] |
| Protein Overload | Reduce the amount of total protein loaded onto the gel.[10][11] |
| Sample Degradation | Prepare fresh cell or tissue lysates for each experiment.[8] Always include protease and phosphatase inhibitors in your lysis buffer.[8] |
| Contamination | Ensure all buffers and equipment are clean. Filter buffers if necessary.[12] |
Experimental Protocols
Detailed Western Blot Protocol for DLK Detection
This protocol is a general guideline and may need optimization for specific antibodies and experimental conditions.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes at 95°C.[8]
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against DLK or a downstream target (e.g., phospho-JNK) in the blocking buffer. Optimal dilution must be determined empirically.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: Troubleshooting checkpoints for high background in the Western blot workflow.
Caption: The signaling pathway of DLK, the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. stjohnslabs.com [stjohnslabs.com]
GDC-0134 Neuroprotection Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the neuroprotective potential of GDC-0134. The following troubleshooting guides and frequently asked questions (FAQs) address key issues encountered during its development, with a focus on challenges related to dosage and biomarker interpretation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| Unexpected increase in plasma neurofilament light chain (NFL) levels after this compound administration. | This is a known on-target effect of Dual Leucine Zipper Kinase (DLK) inhibition. The Phase 1 clinical trial with this compound in ALS patients showed a dose-dependent elevation in plasma NFL.[1][2][3] This phenomenon was also observed in DLK conditional knockout (cKO) mice, suggesting it is a direct consequence of inhibiting the DLK pathway.[1][3] | Re-evaluate the use of NFL as a primary biomarker for neurodegeneration in the context of DLK inhibition. Consider alternative or complementary biomarkers to assess neuronal injury and the neuroprotective effects of this compound. Further preclinical studies may be necessary to understand the relationship between DLK inhibition, NFL changes, and neuroprotection.[1][4] |
| Observed sensory neurological adverse events (e.g., dysesthesia) or other toxicities (e.g., thrombocytopenia, optic ischemic neuropathy) at higher or prolonged doses. | The Phase 1 open-label extension study of this compound revealed dose-limiting toxicities.[1][2][3][4] Serious adverse events led to dose reductions and discontinuations, and ultimately the safety profile was considered unacceptable for continued development in ALS.[1][2][3][4] | Exercise extreme caution with dose escalation in preclinical models. Implement comprehensive safety monitoring, including hematological assessments and ophthalmological examinations. The clinical trial data suggests that a therapeutically relevant and safe dose was not identified.[1][2][3] |
| Difficulty establishing a neuroprotective dose without observing adverse effects. | A key challenge with this compound is the narrow therapeutic window, as evidenced by the clinical trial where no adequately tolerated dose was identified.[1][2] | Focus on in vitro models to thoroughly characterize the concentration-response relationship for both neuroprotection and potential toxicity. In vivo studies should employ a cautious dose-escalation strategy with extensive safety monitoring. The development of this compound for ALS was halted due to these safety concerns.[1][2][3][4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK).[4][5][6] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in axon degeneration and neuronal apoptosis following injury.[1][4][7] By inhibiting DLK, this compound is designed to block this stress signaling pathway and protect neurons from degeneration.[4][7]
2. Why was the clinical development of this compound for Amyotrophic Lateral Sclerosis (ALS) discontinued?
The development of this compound for ALS was discontinued primarily due to an unacceptable safety profile observed in the Phase 1 clinical trial.[1][2][3][4] While the initial single and multiple ascending dose stages were well-tolerated, the longer-term open-label extension revealed serious adverse events, including Grade 3 thrombocytopenia and dysesthesia, and Grade 4 optic ischemic neuropathy.[1][3][4] Consequently, no adequately tolerated dose could be identified for further investigation.[1][2][3]
3. What were the key pharmacokinetic parameters of this compound in the Phase 1 trial?
In the Phase 1 study, this compound demonstrated dose-proportional exposure.[1][3][4] The median half-life was approximately 84 hours.[1][3][4]
4. How does this compound administration affect neurofilament light chain (NFL) levels?
Contrary to expectations, treatment with this compound resulted in a dose-dependent increase in plasma NFL levels in patients with ALS.[1][2][3] This finding raised significant questions about the utility of NFL as a biomarker for treatment response with DLK inhibitors, as elevated NFL is typically a marker of neurodegeneration.[1]
Quantitative Data Summary
The following tables summarize key data from the Phase 1 clinical trial of this compound in patients with ALS.
Table 1: this compound Phase 1 Clinical Trial Design [1][2][3][4][8]
| Study Stage | Design | Dosage Range | Duration | Number of Patients |
| Single Ascending Dose (SAD) | Placebo-controlled | Not specified | Single dose | 49 (total across all stages) |
| Multiple Ascending Dose (MAD) | Placebo-controlled | Up to 1200 mg daily | 28 days | 49 (total across all stages) |
| Open-Label Safety Expansion (OLE) | Open-label | Adaptive dosing | Up to 48 weeks | 49 (total across all stages) |
Table 2: Key Adverse Events in the Open-Label Extension (OLE) Stage [1][2][3][4]
| Adverse Event | Grade | Outcome |
| Thrombocytopenia | 3 | Study drug-related Serious Adverse Event (SAE) |
| Dysesthesia | 3 | Study drug-related SAE |
| Optic Ischemic Neuropathy | 4 | Study drug-related SAE |
| Sensory Neurological AEs | ≤2 | Led to dose reductions/discontinuations |
Experimental Protocols
Phase 1 Clinical Trial Methodology [1][2][3][4]
The first-in-human study of this compound was conducted in patients with ALS and consisted of three parts:
-
Single Ascending Dose (SAD): Placebo-controlled, single-dose escalation cohorts to evaluate safety, tolerability, and pharmacokinetics (PK).
-
Multiple Ascending Dose (MAD): Placebo-controlled, multiple-dose escalation cohorts (up to 1200 mg once daily) for 28 days to assess safety, tolerability, and PK with repeated dosing.
-
Open-Label Safety Expansion (OLE): An open-label phase with adaptive dosing for up to 48 weeks to gather longer-term safety data, as well as exploratory biomarker and functional data.
Pharmacokinetic and Biomarker Analysis [1][9]
-
Pharmacokinetics: Blood samples were collected at pre-dose and multiple time points post-dose. This compound concentrations in plasma were measured using liquid chromatography–tandem mass spectrometry.
-
Biomarker Analysis: Plasma levels of neurofilament light chain (NFL) were measured as an exploratory outcome to assess the biological effect of this compound on a marker of neurodegeneration.
Visualizations
Caption: this compound inhibits the DLK-JNK signaling pathway to prevent neurodegeneration.
Caption: Workflow of the Phase 1 clinical trial for this compound in ALS patients.
Caption: Logical workflow for troubleshooting this compound dosage and biomarker response.
References
- 1. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. als.org [als.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Minimizing variability in GDC-0134 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the dual leucine zipper kinase (DLK) inhibitor, GDC-0134.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, selective, and brain-penetrant small-molecule inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12).[1][2][3] Its primary mechanism is to block the activity of DLK, a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway involved in neuronal injury responses.[4][5] By inhibiting DLK, this compound prevents downstream JNK activation, which plays a role in axon degeneration and neuronal apoptosis.[4][6]
Q2: What was the clinical application of this compound?
A: this compound was developed by Genentech for the potential treatment of amyotrophic lateral sclerosis (ALS).[2][7] It underwent a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics.[4][8] However, further development for ALS was discontinued due to an unacceptable safety profile observed during the trial.[5][9] It remains a valuable tool for preclinical research into DLK-mediated pathways.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A: Proper handling of this compound is critical for reproducibility. Stock solutions are typically prepared in an organic solvent such as DMSO.[1][10] To minimize degradation and variability, adhere to the recommended storage conditions. Unused stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Data Summary Tables
Table 1: this compound Compound Properties
| Property | Value | Reference |
| Compound Class | Synthetic Organic | [2] |
| Target | Dual Leucine Zipper Kinase (DLK/MAP3K12) | [3] |
| Synonyms | RG-6000 | [11] |
| Molecular Weight | 513.32 g/mol (HCl salt) | [11] |
| Primary Use | Research, DLK Inhibition | [1] |
Table 2: Recommended Stock Solution Storage
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell-Based Assays
-
Question: My calculated IC50 value for this compound varies significantly between experimental replicates. What are the common causes?
-
Answer: Variability in IC50 values is a frequent issue in cell-based assays and can stem from multiple sources.[12][13] Key factors include:
-
Inconsistent Cell Seeding: Even small variations in the initial number of cells can lead to large differences after incubation due to exponential growth.[12][13]
-
Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Senescent or unhealthy cells respond differently to stimuli and inhibitors.
-
Compound Solubility: this compound may precipitate in aqueous media at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity and maintain compound solubility.[10]
-
Issue 2: Inconsistent Inhibition of Downstream JNK Phosphorylation
-
Question: My Western blot results show inconsistent or weak inhibition of phospho-JNK after this compound treatment. How can I troubleshoot this?
-
-
Dose and Time Optimization: The optimal concentration and treatment duration for this compound can be cell-type specific. Perform a dose-response and time-course experiment to determine the ideal conditions for your model.[16]
-
Target Engagement Verification: Confirm that this compound is engaging with DLK in your specific cellular context. A Cellular Thermal Shift Assay (CETSA) can be a powerful tool to verify target binding within intact cells.[17]
-
Assay Controls: Include a positive control (a known activator of the DLK-JNK pathway, if applicable) and a negative/vehicle control (e.g., DMSO) in every experiment.[18]
-
Antibody Validation: Ensure the primary antibodies for both phospho-JNK and total JNK are specific and used at the optimal dilution. Poor antibody quality can lead to unreliable results.[10]
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Question: I am observing significant cell death at concentrations where I expect specific DLK inhibition. Could this be an off-target effect?
-
Answer: While this compound is reported to be a selective inhibitor, off-target effects are a possibility with any small molecule, especially at higher concentrations.[16][17]
-
Perform a Dose-Response Curve: A clear dose-dependent effect that correlates with the expected potency for DLK suggests on-target activity. Off-target effects often appear at higher concentrations.[17]
-
Use a Secondary Inhibitor: Validate key findings with a structurally distinct DLK inhibitor. If a different compound targeting DLK recapitulates the phenotype, it strengthens the evidence for an on-target effect.[16]
-
Conduct a Rescue Experiment: If possible, overexpressing the target protein (DLK) may "soak up" the inhibitor, requiring a higher concentration of this compound to achieve the same effect and thereby "rescuing" the phenotype at lower concentrations.[16]
-
Visualized Workflows and Pathways
Caption: this compound inhibits DLK, blocking the downstream JNK signaling pathway.
Caption: A stepwise workflow for troubleshooting sources of experimental variability.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, high-concentration stock solution of this compound for in vitro use.
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.[10]
-
Visually inspect the solution to confirm there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots as recommended (-20°C for short-term, -80°C for long-term).[1]
-
Protocol 2: Western Blot for Phospho-JNK Inhibition
-
Objective: To quantify the inhibition of JNK phosphorylation by this compound.
-
Procedure:
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a pre-optimized duration (e.g., 1-2 hours).[10]
-
Stimulation (if required): If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., anisomycin) for a short period to induce JNK phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.[10]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total JNK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-JNK signal to the total JNK signal, and then to the loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GDC-0134 and URMC-099 in Neurodegeneration Models
This guide provides a detailed comparison of two investigational kinase inhibitors, GDC-0134 and URMC-099, which have been evaluated in preclinical models of neurodegeneration. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Overview
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) that was developed for the potential treatment of amyotrophic lateral sclerosis (ALS).[1][2] URMC-099 is a broad-spectrum inhibitor of Mixed Lineage Kinases (MLKs), with prominent activity against MLK3, and has been investigated in models of Alzheimer's disease, HIV-1-associated neurocognitive disorders (HAND), and multiple sclerosis.[3][4][5] While both compounds target kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, they exhibit distinct selectivity profiles and have been studied in different disease contexts.
Mechanism of Action and Signaling Pathways
This compound: As a selective DLK inhibitor, this compound targets a key regulator of the c-Jun N-terminal kinase (JNK) pathway involved in neuronal stress responses, axonal degeneration, and apoptosis.[1] DLK activation is implicated in the pathogenesis of neurodegenerative diseases like ALS.[1][6] By inhibiting DLK, this compound aims to directly protect neurons from degeneration.[1]
URMC-099: This compound has a broader kinase inhibition profile, primarily targeting MLK3, but also affecting other MLKs (MLK1, MLK2), DLK, and Leucine-Rich Repeat Kinase 2 (LRRK2).[3] The mechanism of URMC-099 is multifaceted, involving both direct neuroprotective effects and potent anti-inflammatory actions.[4][5] It modulates the activation of microglia, the resident immune cells of the central nervous system, and reduces the production of pro-inflammatory cytokines.[5]
Below are diagrams illustrating the targeted signaling pathways for each compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and URMC-099 from preclinical studies.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | URMC-099 IC50 (nM) |
| MLK Family | ||
| MLK1 | Data not available | 19[3] |
| MLK2 | Data not available | 42[3] |
| MLK3 | Data not available | 14[3] |
| DLK | Potent inhibitor (specific IC50 not publicly available)[1][2] | 150[3] |
| Other Kinases | ||
| LRRK2 | Data not available | 11[3] |
| Abl-1 | Data not available | 6.8[3] |
| FLT3 | Data not available | 4[3] |
| IKKβ | Data not available | 257[3] |
| ROCK2 | Data not available | 111[3] |
Note: Specific IC50 values for this compound against a kinase panel are not publicly available. The compound is described as a potent and selective DLK inhibitor.
Table 2: In Vivo Efficacy in Neurodegeneration Models
| Model | Compound | Dose and Administration | Key Findings | Reference |
| ALS Model | ||||
| SOD1G93A Mice | This compound | Data not publicly available | Protected motor neurons and extended survival (quantitative data not available). | [6] |
| Alzheimer's Disease Model | ||||
| APP/PS1 Mice | URMC-099 | 10 mg/kg, i.p. daily for 3 weeks | - Reduced Aβ load in the cortex (by 64.1-66.2%) and hippocampus (by 51.6-52.8%).- Restored synaptic integrity and hippocampal neurogenesis. | [7][8] |
| Perioperative Neurocognitive Disorders (PND) Model | ||||
| Tibia Fracture Surgery in Mice | URMC-099 | 10 mg/kg, i.p. (3 doses prior to surgery) | - Prevented surgery-induced microgliosis.- Prevented memory decline in behavioral tasks. | [9] |
| HIV-1-Associated Neurocognitive Disorders (HAND) Model | ||||
| HIV-1 Tat-injected Mice | URMC-099 | 10 mg/kg, i.p. every 12 hours | - Reduced production of inflammatory cytokines.- Protected neuronal architecture. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound in SOD1G93A Mouse Model of ALS
While specific details of the this compound preclinical studies in the SOD1G93A mouse model are not extensively published, a general protocol for such studies typically involves:
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, which develop an ALS-like phenotype.
-
Drug Administration: this compound would be administered orally, as it is described as an orally available compound.[1] The dosing regimen (dose, frequency, duration) would be determined by pharmacokinetic and tolerability studies.
-
Outcome Measures:
-
Motor Function: Assessed using tests like rotarod performance, grip strength, and hindlimb splay.
-
Disease Progression: Monitored by observing the onset of symptoms and survival duration.
-
Histopathology: Post-mortem analysis of spinal cord and brain tissue to quantify motor neuron loss and other pathological hallmarks of ALS.
-
Biomarkers: Measurement of markers of neurodegeneration and target engagement (e.g., phosphorylation of JNK pathway components) in tissue samples.
-
A generalized experimental workflow for preclinical evaluation in an ALS mouse model is depicted below.
URMC-099 in APP/PS1 Mouse Model of Alzheimer's Disease
The study by Kiyota et al. (2018) provides a detailed protocol for the evaluation of URMC-099 in a mouse model of Alzheimer's disease.[7]
-
Animal Model: Four-month-old APP/PS1 double-transgenic mice, which develop amyloid-beta (Aβ) plaques.
-
Drug Administration: URMC-099 was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily for 3 weeks.[7]
-
Biochemical Analysis:
-
Western Blotting: Brain tissue lysates were used to measure the levels of phosphorylated and total MKK3, MKK4, p38, and JNK to assess the inhibition of the MAPK signaling pathway.
-
ELISA: Levels of Aβ40 and Aβ42 were quantified in brain homogenates.
-
-
Immunohistochemistry:
-
Brain sections were stained with antibodies against Aβ to visualize and quantify the Aβ plaque burden in the cortex and hippocampus.
-
Markers for microglia (e.g., Iba1), synaptic integrity (e.g., synaptophysin), and neurogenesis (e.g., doublecortin) were also assessed.
-
The experimental workflow for this study is outlined below.
Clinical Development and Future Perspectives
This compound: A Phase 1 clinical trial in ALS patients was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1][11] While the drug was generally well-tolerated in the initial stages, the study was discontinued due to an observed increase in plasma neurofilament light chain (NFL) levels, a biomarker of neurodegeneration, in treated patients.[11][12] This raised concerns about the long-term safety and the on-target effects of DLK inhibition in this patient population.[12]
URMC-099: This compound remains in the preclinical stage of development. The promising results in various animal models of neurodegenerative diseases, particularly its dual neuroprotective and anti-inflammatory properties, make it an interesting candidate for further investigation. The developers are reportedly preparing an Investigational New Drug (IND) application to enable future clinical trials.
Conclusion
This compound and URMC-099 represent two distinct approaches to targeting kinase signaling in neurodegenerative diseases. This compound is a selective inhibitor of DLK, a direct mediator of neuronal apoptosis, but its clinical development has been halted due to safety concerns. In contrast, URMC-099 is a broad-spectrum MLK inhibitor with a wider range of effects, including potent modulation of neuroinflammation. The preclinical data for URMC-099 in models of Alzheimer's disease and other neuroinflammatory conditions are encouraging. Future research will need to further elucidate the therapeutic potential and safety profile of URMC-099 in human studies. The divergent paths of these two molecules underscore the complexities of translating kinase inhibition into safe and effective therapies for neurodegenerative diseases.
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. URMC-099 | mixed lineage kinase type 3 (MLK3) inhibitor | TargetMol [targetmol.com]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating GDC-0134 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of GDC-0134, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). We will explore the primary assays, compare this compound with alternative DLK inhibitors, and provide detailed experimental protocols and pathway diagrams to support your research.
This compound is a brain-penetrant small molecule that inhibits DLK, a key regulator of neuronal stress response pathways.[1][2] Validating its engagement with DLK in a cellular context is crucial for understanding its mechanism of action and for the development of novel therapeutics for neurodegenerative diseases.
Comparative Analysis of DLK Inhibitors
The primary method for confirming this compound's target engagement in cells is to measure the phosphorylation of downstream signaling proteins, specifically c-Jun N-terminal kinase (JNK) and its substrate, c-Jun. Inhibition of DLK by this compound leads to a dose-dependent decrease in the phosphorylation of these key proteins.
While this compound is a well-characterized DLK inhibitor, several other compounds also target this kinase. Below is a comparative summary of their cellular potencies.
| Compound | Target(s) | Cellular Assay | IC50 | Reference |
| This compound | DLK | pJNK Inhibition | 79 nM | [3] |
| p-c-Jun Inhibition | 301 nM | [3] | ||
| KAI-11101 | DLK | pJNK Inhibition | 51 nM | [3] |
| p-c-Jun Inhibition | 95 nM | [3] | ||
| Tozasertib | Aurora Kinases, DLK | Not specified for DLK | Not specified | |
| Sunitinib | DLK, LZK, other kinases | RGC Survival | Not specified |
Note: IC50 values can vary depending on the cell line and assay conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate target engagement, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to validate this compound target engagement.
Cellular Phospho-JNK and Phospho-c-Jun Western Blot Assay
This assay is the gold standard for confirming the inhibition of the DLK signaling pathway in a cellular context.
a. Cell Culture and Treatment:
-
Seed appropriate neuronal cells (e.g., primary cortical neurons, dorsal root ganglion neurons, or a relevant neuronal cell line) in multi-well plates at a suitable density.
-
Allow cells to adhere and grow to the desired confluency.
-
Induce neuronal stress to activate the DLK pathway. This can be achieved through various methods, such as treatment with a neurotoxic agent (e.g., paclitaxel), growth factor withdrawal, or physical injury (axotomy).
-
Concurrently with the stress induction, treat the cells with a dose range of this compound or the alternative inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time, sufficient to observe phosphorylation of JNK and c-Jun in the stressed, untreated cells.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
d. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun). It is also recommended to probe for total JNK and total c-Jun, as well as a loading control (e.g., GAPDH or β-actin), on separate blots or after stripping the initial antibodies.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.
-
Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Content Imaging of Neuronal Protection
This assay provides a phenotypic readout of DLK inhibition by assessing the protective effects of the compound against axonal degeneration.
a. Cell Culture and Treatment:
-
Plate primary neurons (e.g., dorsal root ganglion neurons) on a suitable substrate for imaging.
-
Induce axonal injury, for example, by treating with a neurotoxic compound like paclitaxel.
-
Treat the neurons with different concentrations of this compound or alternative inhibitors.
b. Immunofluorescence and Imaging:
-
After a set incubation period (e.g., 72 hours), fix the cells.
-
Permeabilize the cells and stain for neuronal markers (e.g., β-III tubulin to visualize axons) and nuclear markers (e.g., DAPI).
-
Acquire images using a high-content imaging system.
c. Data Analysis:
-
Use automated image analysis software to quantify axonal length, branching, and overall neuronal health.
-
Compare the effects of the different inhibitors at various concentrations to assess their neuroprotective capabilities.
By employing these methodologies, researchers can effectively validate the cellular target engagement of this compound and objectively compare its performance against other DLK inhibitors, thereby advancing the understanding and development of treatments for neurodegenerative disorders.
References
GDC-0134 as a Positive Control for DLK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0134 with other known Dual Leucine Zipper Kinase (DLK) inhibitors, supported by experimental data and detailed protocols. This compound, a potent and selective DLK inhibitor developed by Genentech, serves as a valuable positive control in assays aimed at identifying and characterizing new DLK-targeting compounds.[1][2][3] Its well-documented activity in cellular and in vivo models makes it an essential tool for researchers in the field of neurodegenerative diseases.
Overview of this compound
This compound is an orally available, brain-penetrant small molecule that effectively blocks DLK activity.[1] DLK, a mitogen-activated protein kinase kinase kinase (MAP3K12), is a key regulator of neuronal stress pathways and has been implicated in axon degeneration and neuronal apoptosis.[1] While this compound's clinical development for amyotrophic lateral sclerosis (ALS) was discontinued due to safety concerns, its utility as a research tool remains significant.[1][4]
Comparative Performance Data
Table 1: Biochemical and Cellular Potency of DLK Inhibitors
| Compound | Biochemical Potency (Kᵢ) | Cellular Potency (p-cJun IC₅₀) | Cellular Potency (pJNK IC₅₀) |
| This compound | Data not available | 475 nM | Data not available |
| GNE-3511 | 0.5 nM | Data not available | 30 nM |
| KAI-11101 | 0.7 nM | 95 nM | 51 nM |
Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity to the target. IC₅₀ is the half-maximal inhibitory concentration, indicating the inhibitor's functional strength in a given assay.
Table 2: Axon Protection Activity of DLK Inhibitors
| Compound | Axon Protection (EC₅₀) | Max Protection (% of DMSO) |
| This compound | 475 nM | 75% |
| KAI-11101 | 363 nM | 72% |
Note: EC₅₀ is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Cellular DLK Inhibition Assay: c-Jun Phosphorylation (Western Blot)
This protocol describes a method to assess the inhibitory activity of compounds on the DLK signaling pathway by measuring the phosphorylation of its downstream target, c-Jun, in cultured neurons.
Materials:
-
Neuronal cell line (e.g., dorsal root ganglion neurons)
-
Cell culture medium and supplements
-
Test compounds (including this compound as a positive control)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate. Treat the cells with varying concentrations of test compounds or this compound for a predetermined time. Induce DLK pathway activation (e.g., via nerve growth factor withdrawal or treatment with a neurotoxic agent like paclitaxel).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total c-Jun.
Visualizing the DLK Signaling Pathway and Experimental Workflow
To further aid in the understanding of DLK's role and the experimental approach to its inhibition, the following diagrams are provided.
References
GDC-0134 and Genetic Models: A Comparative Analysis of Dual Leucine Zipper Kinase (DLK) Inhibition in Neurodegeneration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological inhibitor GDC-0134 with genetic models of Dual Leucine Zipper Kinase (DLK) inhibition. This analysis is supported by experimental data from preclinical and clinical studies, offering insights into the cross-validation of findings between these approaches.
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal stress pathways. Developed by Genentech, this compound was investigated as a potential therapeutic for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. Preclinical studies in various animal models, including the superoxide dismutase 1 (SOD1) G93A mouse model of ALS, demonstrated that blocking or genetically removing DLK can be neuroprotective. However, the development of this compound for ALS was discontinued due to an unfavorable safety profile observed in a Phase 1 clinical trial.
A pivotal aspect of the this compound investigation was the cross-validation of its effects with a genetic model, specifically a DLK conditional knockout (cKO) mouse. This guide will delve into the comparative findings from these pharmacological and genetic approaches, focusing on key experimental data and methodologies.
Comparative Analysis of Pharmacological and Genetic DLK Inhibition
A central finding that emerged from the this compound clinical trial was the unexpected elevation of plasma neurofilament light chain (NFL) levels in patients treated with the drug. NFL is a biomarker of neuro-axonal damage. Intriguingly, a similar increase in plasma NFL was observed in DLK conditional knockout (cKO) mice, providing a direct cross-validation of this on-target effect between the pharmacological and genetic models. This paradoxical finding, where a supposedly neuroprotective intervention led to an increase in a marker of neuronal injury, raised critical questions about the therapeutic window and the complex role of DLK in neuronal homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the this compound Phase 1 clinical trial and preclinical studies involving DLK inhibitors and genetic models.
| Pharmacological Intervention: this compound (Human Phase 1 Trial) | |
| Parameter | Observation |
| Drug | This compound |
| Indication | Amyotrophic Lateral Sclerosis (ALS) |
| Key Biomarker | Plasma Neurofilament Light Chain (NFL) |
| Finding | Dose-dependent increase in plasma NFL levels in treated patients. |
| Safety Outcome | Unacceptable safety profile at doses tested, leading to trial discontinuation. |
| Genetic Model: DLK Conditional Knockout (cKO) Mouse | |
| Model | DLK Conditional Knockout (cKO) Mouse |
| Key Biomarker | Plasma Neurofilament Light Chain (NFL) |
| Finding | 1.7-fold increase in plasma NFL levels compared to wild-type littermates. |
| Alternative DLK Inhibitors: Preclinical Data | | | :--- | :--- | :--- | | Compound | Model | Key Findings | | GNE-3511 | SOD1 G93A mice | Delayed neuromuscular junction denervation. | | | Cultured DRG neurons | Disrupted axonal integrity at 500 nM. | | | Pilocarpine-induced epilepsy model | Neuroprotective and prevented spontaneous recurrent seizures. | | KAI-11101 | Ex vivo axon fragmentation assay | Showed neuroprotective properties. | | | Mouse PD model | Demonstrated dose-dependent activity. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound Phase 1 Clinical Trial Protocol
The first-in-human study of this compound in ALS patients was a multi-stage trial including single and multiple ascending dose (SAD and MAD) stages, followed by an open-label extension. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound. Plasma NFL levels were measured as an exploratory biomarker. Blood samples were collected at various time points, and plasma NFL concentrations were quantified using a high-sensitivity immunoassay.
DLK Conditional Knockout (cKO) Mouse Generation and Analysis
Conditional knockout mice are generated to study gene function in specific tissues or at specific times. The generation of DLK cKO mice involved flanking a critical exon of the Map3k12 (DLK) gene with loxP sites. These "floxed" mice were then crossed with mice expressing Cre recombinase under the control of a specific promoter to excise the floxed exon in the desired cells. For plasma NFL analysis, blood was collected from DLK cKO mice and wild-type littermates, and NFL levels were measured using an ultrasensitive single-molecule array (Simoa) assay.
SOD1 G93A Mouse Model Studies
The SOD1 G93A transgenic mouse is a widely used model for ALS research. In studies with DLK inhibitors, these mice are typically treated with the compound or a vehicle control over a specified period. Disease progression is monitored through various assessments, including motor performance tests (e.g., rotarod), body weight measurements, and survival analysis. At the end of the study, tissues such as the spinal cord and muscle are collected for histological and molecular analysis to evaluate motor neuron survival and neuromuscular junction integrity.
Visualizing the DLK Signaling Pathway and Experimental Workflows
To better understand the biological context and experimental designs, the following diagrams were created using the Graphviz DOT language.
Caption: The Dual Leucine Zipper Kinase (DLK) signaling pathway.
Caption: Cross-validation workflow of this compound and DLK cKO models.
Conclusion
The investigation of this compound provides a compelling case study in the cross-validation of pharmacological and genetic approaches in drug development. The parallel findings of elevated plasma NFL levels in both this compound-treated patients and DLK cKO mice underscored a complex, on-target effect of DLK inhibition that was not fully anticipated from initial neuroprotection studies. This highlights the critical importance of using well-characterized genetic models to understand the full spectrum of a drug target's biology. While the journey of this compound in ALS was halted, the insights gained from its comparison with genetic models continue to inform the development of novel therapeutics for neurodegenerative diseases. Future research into alternative DLK inhibitors and a deeper understanding of the downstream consequences of DLK pathway modulation will be essential for harnessing the therapeutic potential of this target.
GDC-0134: A Monotherapy Investigation in Neurodegeneration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available experimental data for the dual leucine zipper kinase (DLK) inhibitor, GDC-0134. Notably, all available research pertains to this compound as a monotherapy. No combination therapy studies have been published, likely due to the discontinuation of the drug's development following Phase 1 clinical trials.
This compound is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor of dual leucine zipper kinase (DLK).[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal apoptosis and axon degeneration.[1] The therapeutic potential of this compound was primarily investigated in the context of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[1][2]
Mechanism of Action: The DLK/JNK Signaling Pathway
This compound functions by inhibiting DLK, a mitogen-activated protein kinase kinase kinase (MAP3K). DLK activation, often triggered by neuronal stress or injury, initiates a signaling cascade that leads to the activation of the JNK pathway. This, in turn, contributes to both axon degeneration and the death of nerve cells.[1] By blocking DLK, this compound was developed with the aim of preventing motor neuron death in individuals with ALS.[1][2]
Preclinical Rationale
Preclinical studies demonstrated that blocking or removing DLK provided beneficial effects in various animal models, including a superoxide dismutase 1 (SOD1) mouse model of ALS.[2] In a transgenic ALS mouse model (SOD1G93A), a conditional knockout of DLK protected motor neurons and extended survival.[1] These findings provided the foundational evidence to proceed with human clinical trials.
Clinical Investigation: A Phase 1 Monotherapy Study
A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[1][3]
Experimental Protocol: Phase 1 Clinical Trial (NCT02655614)
The study consisted of three parts: a single ascending-dose (SAD) stage, a multiple ascending-dose (MAD) stage, and an open-label extension (OLE) stage.[1][3][4]
-
Study Design: The SAD and MAD stages were randomized, double-blind, and placebo-controlled. The OLE was an open-label safety expansion.[1][3][4]
-
Participants: 49 patients with ALS were enrolled across multiple sites.[1][3][4]
-
Intervention: this compound was administered orally as a powder-in-capsule formulation. Doses were escalated in the SAD and MAD stages.[1][3]
-
Primary Outcome Measures: The primary focus of the SAD and MAD stages was to assess the safety and tolerability of single and multiple doses of this compound. Pharmacokinetic parameters were also primary outcomes.[1]
-
Exploratory Outcome Measures: Exploratory outcomes included the revised ALS Functional Rating Scale (ALSFRS-R) and plasma levels of neurofilament light chain (NFL).[1]
Summary of Clinical Findings
The following table summarizes the key findings from the Phase 1 clinical trial of this compound.
| Parameter | Single Ascending Dose (SAD) & Multiple Ascending Dose (MAD) Stages | Open-Label Extension (OLE) Stage |
| Tolerability | This compound (up to 1200 mg daily) was well tolerated.[1][4] | Not well tolerated, leading to dose reductions and discontinuations.[1][4] |
| Serious Adverse Events (SAEs) | No serious adverse events reported.[1][4] | Three study drug-related SAEs occurred: thrombocytopenia (Grade 3), dysesthesia (Grade 3), and optic ischemic neuropathy (Grade 4).[1][4] |
| Pharmacokinetics | This compound exposure was dose-proportional with a median half-life of 84 hours.[1][4] | Consistent with MAD stage findings. |
| Plasma NFL Levels | Not a primary focus of these stages. | Patients showed this compound exposure-dependent elevations in plasma NFL.[1][4] |
Rationale for Discontinuation and Future Directions
The development of this compound for ALS was discontinued due to an unacceptable safety profile that emerged during the OLE stage of the Phase 1 trial.[1][4] The observed serious adverse events, along with the unexpected finding of elevated plasma NFL levels with this compound treatment, raised significant concerns.[1][4] The elevation in NFL, a biomarker of neuroaxonal damage, was paradoxical to the proposed neuroprotective mechanism of the drug.[1]
Further research is needed to understand the relationship between DLK inhibition, the potential for neuroprotective effects, and the observed changes in NFL levels in patients with ALS.[1] Preclinical studies to clarify these aspects may guide the development of future DLK inhibitors.[1]
References
Evaluating the Specificity of the DLK Inhibitor GDC-0134: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GDC-0134 is a potent, selective, orally active, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). Developed by Genentech, this compound was investigated for the treatment of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). The therapeutic rationale for inhibiting DLK stems from its role as a central regulator of neuronal stress response pathways that, when activated, can lead to axon degeneration and neuronal apoptosis. While this compound showed promise in preclinical models, its clinical development for ALS was discontinued due to an unacceptable safety profile observed in Phase I trials.
This guide provides an objective comparison of this compound with other experimental DLK inhibitors, focusing on their specificity as determined by available experimental data.
Comparison of DLK Inhibitor Specificity
To provide a comprehensive evaluation of this compound's specificity, it is essential to compare its performance against other known DLK inhibitors. While specific quantitative kinome scan data for this compound is not publicly available, its description as a "selective" inhibitor can be contextualized by examining the selectivity profiles of other tool compounds and clinical candidates targeting DLK. The following table summarizes the available inhibitory activity data for this compound and selected comparator compounds.
| Compound | Target(s) | IC50 / Ki | Off-Target Profile (Selected Kinases) | Reference |
| This compound | DLK (MAP3K12) | Not Publicly Available | Described as "selective" | |
| GNE-3511 | DLK | Ki = 0.5 nM | JNK1 (IC50 = 129 nM), JNK2 (IC50 = 514 nM), JNK3 (IC50 = 364 nM), MLK1 (IC50 = 67.8 nM), MLK2 (IC50 = 767 nM), MLK3 (IC50 = 602 nM), MKK4 (>5000 nM), MKK7 (>5000 nM) | |
| DN-1289 | DLK, LZK | DLK (IC50 = 17 nM), LZK (IC50 = 40 nM) | Not Publicly Available | |
| IACS-52825 | DLK | Not Publicly Available | KINOMEscan data available in supplementary information of its discovery publication, indicating high selectivity. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and how its specificity is evaluated, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The specificity of kinase inhibitors like this compound is typically determined using a variety of biochemical assays. Two common methods are radiometric assays and competitive binding assays.
Radiometric Kinase Assay
This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: A kinase, its substrate, and radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP) are incubated together in the presence of the test compound. The reaction is then stopped, and the
Comparative Analysis of GDC-0134 and JNK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GDC-0134, a Dual Leucine Zipper Kinase (DLK) inhibitor, and various direct inhibitors of c-Jun N-terminal Kinase (JNK). This analysis focuses on their distinct mechanisms of action, available performance data, and relevant experimental protocols to aid in the selection of appropriate tools for research and therapeutic development.
Executive Summary
This compound and traditional JNK inhibitors both target the JNK signaling pathway, a critical regulator of cellular responses to stress, inflammation, and apoptosis. However, they do so at different entry points. This compound acts upstream by inhibiting DLK (also known as MAP3K12), a kinase that activates the JNK cascade. This offers a potentially more specific mode of intervention in neuronal contexts where DLK expression is enriched. In contrast, conventional JNK inhibitors directly target the JNK isoforms (JNK1, JNK2, and JNK3). While effective at blocking JNK activity, some of these inhibitors exhibit broader kinase cross-reactivity.
This guide presents a detailed examination of these differences, supported by available quantitative data on inhibitor potency and selectivity. It also provides standardized protocols for key biochemical and cellular assays to facilitate the evaluation of these compounds in a laboratory setting.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and classical JNK inhibitors lies in their respective molecular targets within the JNK signaling cascade.
This compound: An Upstream Regulator
This compound is a potent and selective small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK)[1][2]. DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and a key upstream activator of the JNK pathway, particularly in neurons[2]. By inhibiting DLK, this compound prevents the phosphorylation and subsequent activation of the downstream kinases MKK4 and MKK7, which in turn are responsible for activating JNKs[2]. This upstream intervention is thought to provide greater specificity for pathological JNK signaling in neuronal injury and degeneration, as DLK expression is largely restricted to the nervous system[2].
JNK Inhibitors: Direct Engagement
In contrast, compounds like SP600125, AS601245, and CC-401 are direct inhibitors of the JNK isoforms. These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK1, JNK2, and JNK3 to block their catalytic activity. This direct inhibition prevents the phosphorylation of JNK substrates, such as the transcription factor c-Jun, thereby attenuating the downstream effects of JNK activation.
Figure 1: JNK Signaling Pathway and points of inhibition.
Comparative Performance Data
A direct comparison of the inhibitory activity and selectivity of this compound and various JNK inhibitors is crucial for experimental design. While extensive public data on the kinase selectivity of this compound is limited, with much of the preclinical data held on file by Genentech, this section compiles available quantitative metrics for a comparative overview.
Table 1: Inhibitor Potency (IC50/Ki in nM)
| Inhibitor | Target | JNK1 | JNK2 | JNK3 | Other Notable Targets | Reference(s) |
| This compound | DLK | - | - | - | Data not publicly available | [1] |
| SP600125 | JNK | 40 | 40 | 90 | MKKs, Aurora A, FLT3, TRKA | [1] |
| AS601245 | JNK | 150 | 220 | 70 | >10-fold selective over c-src, CDK2, c-Raf | [3] |
| CC-401 | JNK | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | >40-fold selective over p38, ERK, IKK2, Lck, ZAP70 | [4] |
| Tanzisertib (CC-930) | JNK | 61 | 7 | 6 | EGFR (IC50 = 380 nM) | [5] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes. Dashes indicate that the inhibitor does not directly target that kinase or data is not available.
Selectivity Profile
-
This compound: Described as a "potent, selective...DLK inhibitor"[1]. However, a detailed public kinase selectivity panel is not available. Its mechanism of targeting the upstream kinase DLK, which has tissue-restricted expression, is proposed to confer a higher degree of specificity for neuronal applications compared to broadly expressed JNKs[2].
-
JNK Inhibitors:
-
SP600125: While widely used, it is known to have off-target effects on other kinases, including various MKKs and other serine/threonine kinases[1].
-
AS601245: Demonstrates greater selectivity than SP600125, with a 10- to 20-fold selectivity over several other kinases[3].
-
CC-401: Shows good selectivity for JNKs over other related MAPKs like p38 and ERK[4].
-
Tanzisertib (CC-930): Exhibits high potency against JNKs, particularly JNK2 and JNK3, with notable selectivity against a large panel of other kinases, with EGFR being the most significant off-target hit[6].
-
Experimental Protocols
To facilitate the independent evaluation of these inhibitors, this section provides detailed methodologies for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (DLK)
This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against DLK using a radiometric assay.
Materials:
-
Recombinant human DLK protein
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant DLK enzyme, and the substrate MBP.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (the final ATP concentration should be at or near the Km for DLK if known).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro DLK kinase inhibition assay.
Cellular JNK Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the ability of inhibitors to block JNK-mediated phosphorylation of its substrate c-Jun in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
Test compounds (JNK inhibitors) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-total JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the JNK inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a JNK activator (e.g., Anisomycin) for a short period (e.g., 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading and pathway integrity, strip the membrane and re-probe with antibodies for total c-Jun, total JNK, and a loading control like β-actin.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
Figure 3: Workflow for a cellular JNK phosphorylation assay.
Concluding Remarks
The choice between this compound and a direct JNK inhibitor will largely depend on the specific research question and the biological context.
-
This compound represents a more targeted approach for investigating the role of the JNK pathway in neuronal systems, owing to its upstream target, DLK, which has a more restricted expression pattern. However, the lack of publicly available, comprehensive kinase selectivity data for this compound necessitates careful interpretation of results, and its development for ALS was discontinued due to safety concerns in a Phase 1 clinical trial.
-
Direct JNK inhibitors offer a broad toolkit for probing JNK function in a variety of cell types and disease models. The availability of multiple inhibitors with differing selectivity profiles, such as the relatively broad-spectrum SP600125 and the more selective CC-401 and Tanzisertib, allows researchers to choose a compound that best fits their experimental needs. It is, however, imperative to consider the potential for off-target effects, especially with less selective compounds, and to include appropriate controls in experimental designs.
Ultimately, a thorough understanding of the distinct mechanisms and selectivity profiles of these inhibitors, coupled with the application of robust experimental protocols, will enable researchers to generate reliable and insightful data on the multifaceted roles of the JNK signaling pathway.
References
- 1. Discovery of this compound: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. als.org [als.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
GDC-0134 in the Landscape of Novel DLK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, has emerged as a critical regulator of neuronal degeneration, making it a compelling therapeutic target for a range of neurodegenerative diseases.[1][2] This kinase acts as a key mediator of the axonal stress response pathway, and its inhibition has shown promise in preclinical models of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and chemotherapy-induced peripheral neuropathy.[2][3][4] GDC-0134 was a potent, selective, and brain-penetrant small molecule inhibitor of DLK that entered clinical development for ALS.[5][6][7] However, its journey was halted due to an unfavorable safety profile at doses required for target engagement in a Phase 1 clinical trial.[8][9][10] This outcome has spurred the development of a new generation of novel DLK inhibitors with potentially improved therapeutic windows.
This guide provides a comprehensive comparison of this compound with several novel DLK inhibitors, focusing on their efficacy, potency, and the experimental methodologies used for their evaluation.
The DLK Signaling Pathway
Figure 1: Simplified schematic of the DLK signaling cascade in neurons.
Comparative Efficacy of DLK Inhibitors
The following tables summarize the available quantitative data on the potency and efficacy of this compound and a selection of novel DLK inhibitors.
Table 1: In Vitro Potency of DLK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| This compound | DLK | TBD | TBD | TBD | TBD | [5][6] |
| GNE-3511 | DLK | pJNK Inhibition | 30 | < 0.5 | - | [1] |
| DN-1289 | DLK/LZK | TBD | TBD | TBD | TBD | [2] |
| IACS-8287 | DLK | Binding Assay | - | - | 15 | [13] |
| IACS-52825 | DLK | TBD | TBD | TBD | TBD | [15] |
| KAI-11101 | DLK | TBD | TBD | TBD | TBD | [16] |
TBD: To Be Determined from further literature search.
Table 2: Preclinical Efficacy of DLK Inhibitors in Neurodegeneration Models
| Inhibitor | Model | Species | Efficacy Readout | Outcome | Reference |
| This compound | SOD1G93A | Mouse | Motor neuron survival, lifespan | Protection of motor neurons and extended survival (with DLK cKO) | [8] |
| GNE-3511 | Optic Nerve Crush | Mouse | Reduction of c-Jun phosphorylation | Dose-dependent activity | [9] |
| DN-1289 | SOD1G93A | Mouse | Suppression of p-c-Jun elevation | Favorable regulation of pathway biomarkers | [2] |
| IACS-8287 | Cisplatin-induced neuropathy | Mouse | Mechanical allodynia, nerve fiber loss | Prevention of neuropathy and cognitive deficits | [4][13] |
| KAI-11101 | Axon Fragmentation Assay | Ex vivo | Neuroprotection | Neuroprotective properties | [16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols employed in the evaluation of DLK inhibitors.
Kinase Inhibition Assays
These assays are fundamental for determining the potency of an inhibitor against its target kinase.
-
Objective: To quantify the concentration of an inhibitor required to reduce the activity of DLK by 50% (IC50) or to determine its binding affinity (Ki or Kd).
-
General Protocol Outline:
-
Recombinant human DLK enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.
-
A range of concentrations of the test inhibitor (e.g., this compound or a novel inhibitor) is added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using 32P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., HTRF assays).[17]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cellular Assays of DLK Pathway Inhibition
These experiments assess the ability of an inhibitor to block the DLK signaling cascade within a cellular context.
-
Objective: To measure the inhibition of downstream targets of DLK, such as the phosphorylation of c-Jun (p-c-Jun), in response to a neuronal stressor.
-
General Protocol Outline:
-
Primary neurons (e.g., dorsal root ganglion (DRG) neurons) or neuronal cell lines are cultured.
-
Cells are pre-treated with various concentrations of the DLK inhibitor.
-
Neuronal stress is induced, for example, by trophic factor withdrawal or treatment with a neurotoxin.
-
After a specific incubation period, cells are lysed.
-
The levels of phosphorylated c-Jun and total c-Jun are measured using techniques such as:
-
Western Blotting: Separating proteins by size and probing with specific antibodies.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay for quantifying protein levels.
-
High-Content Imaging: Automated microscopy and image analysis to quantify p-c-Jun levels in individual cells.[18][19][20]
-
-
The IC50 for p-c-Jun inhibition is determined by plotting the reduction in p-c-Jun signal against the inhibitor concentration.
-
In Vivo Models of Neurodegeneration
Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of DLK inhibitors.
-
Objective: To determine if a DLK inhibitor can protect against neuronal loss and functional deficits in a disease-relevant animal model.
-
Commonly Used Models:
-
Optic Nerve Crush: A model of acute axonal injury where the optic nerve is mechanically damaged. Efficacy is assessed by quantifying the survival of retinal ganglion cells (RGCs).[9]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Rodents are treated with chemotherapeutic agents like cisplatin or paclitaxel to induce nerve damage. Efficacy is measured by assessing changes in pain sensitivity (e.g., mechanical allodynia) and the density of intraepidermal nerve fibers.[4][13]
-
Genetic Models of Neurodegenerative Diseases: Transgenic mouse models that express disease-causing mutations, such as the SOD1G93A model for ALS, are used to evaluate the effect of inhibitors on disease progression, motor function, and survival.[8]
-
-
General Experimental Workflow:
-
Animals are randomly assigned to treatment groups (vehicle control, inhibitor-treated).
-
The disease model is induced (e.g., nerve crush, chemotherapy administration).
-
The DLK inhibitor is administered according to a specific dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Behavioral and functional outcomes are assessed at various time points.
-
At the end of the study, tissues (e.g., spinal cord, DRGs, retina) are collected for histological and biochemical analysis (e.g., neuron counting, immunohistochemistry for p-c-Jun).
-
Figure 3: A generalized workflow for preclinical in vivo studies of DLK inhibitors.
Conclusion and Future Directions
The termination of this compound's clinical development for ALS highlighted the challenges in targeting the DLK pathway, particularly the need for a sufficient therapeutic window. However, the strong preclinical evidence supporting DLK inhibition as a neuroprotective strategy continues to drive the development of novel inhibitors. Compounds such as GNE-3511, DN-1289, IACS-8287, and others have demonstrated promising preclinical activity. The key to their future success will lie in achieving a superior safety profile compared to this compound while maintaining potent and selective inhibition of DLK in the central nervous system. Further head-to-head comparative studies and the publication of detailed preclinical and clinical data will be crucial for the research community to fully evaluate the therapeutic potential of this next generation of DLK inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GNE-3511 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. als.org [als.org]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Enabled Discovery of KAI-11101, a Preclinical DLK Inhibitor for the Treatment of Neurodegenerative Disease and Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. DSpace [scholarshare.temple.edu]
- 19. Identification of Novel Inhibitors of DLK Palmitoylation and Signaling by High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Verifying GDC-0134 Study Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key studies involving the dual leucine zipper kinase (DLK) inhibitor, GDC-0134, with a focus on enabling the verification of published results. This compound was investigated as a potential therapeutic agent for amyotrophic lateral sclerosis (ALS).[1][2][3] Although its development for ALS was discontinued due to an unfavorable safety profile, the data generated from its clinical and preclinical evaluations remain valuable for understanding the role of the DLK pathway in neurodegenerative diseases.[1][2][4]
Preclinical Rationale: Targeting the DLK Pathway
This compound is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor of DLK.[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal apoptosis and axon degeneration following injury.[1][2] Preclinical evidence supporting the therapeutic potential of DLK inhibition came from studies in various animal models, including the superoxide dismutase 1 (SOD1) mouse model of ALS.[1][3] In a transgenic ALS mouse model (SOD1G93A), conditional knockout of DLK was shown to protect motor neurons and extend survival, providing a strong rationale for investigating a DLK inhibitor in patients with ALS.[1][5]
Clinical Investigation: A Phase 1 Study in ALS Patients
A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with ALS.[1][2] The study consisted of three parts: a Single-Ascending Dose (SAD) stage, a Multiple-Ascending Dose (MAD) stage, and an Open-Label Extension (OLE) stage.[1][2]
Key Findings and Quantitative Data
The study enrolled 49 patients.[2][4] While this compound was generally well-tolerated in the SAD and MAD stages, the OLE stage revealed significant safety concerns that led to the discontinuation of the drug's development for ALS.[1][2][4]
Pharmacokinetics of this compound
This compound exhibited dose-proportional exposure with a median half-life of approximately 84 hours.[2][4]
| Stage | Dose | Cmax (ng/mL, Mean ± SD) | AUC (ng·h/mL, Mean ± SD) | T1/2 (hours, Median) |
| SAD | Data not fully provided in publication | Data not fully provided in publication | Data not fully provided in publication | ~84 |
| MAD | Data not fully provided in publication | Data not fully provided in publication | Data not fully provided in publication | ~84 |
Note: Detailed Cmax and AUC values for each dose cohort were not explicitly provided in the primary publication. The pharmacokinetic profiles were presented graphically.
Safety and Tolerability
No serious adverse events (SAEs) were reported in the SAD and MAD stages.[2][4] However, three drug-related SAEs occurred in the OLE stage.[2][4]
| Stage | Most Common Adverse Events (≥20% of patients) | Serious Adverse Events (Drug-Related) |
| SAD | Headache, falls, occult blood in stool | None |
| MAD | Falls, fatigue | None |
| OLE | Data not fully provided in publication | Thrombocytopenia (Grade 3), Dysesthesia (Grade 3), Optic ischemic neuropathy (Grade 4) |
Experimental Protocols
To facilitate the verification of the this compound study findings, detailed methodologies for the key experiments are provided below.
Phase 1 Clinical Trial Protocol (NCT02655614)[1][2][5]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study with an open-label extension.
Participant Population: Patients with a diagnosis of possible, laboratory-supported probable, probable, or definite ALS.
Key Inclusion Criteria:
-
Age 18 years or older.
-
Upright forced vital capacity (FVC) of at least 50% of predicted.
-
Ability to provide informed consent.
Key Exclusion Criteria:
-
Use of certain medications within a specified timeframe before the study.
-
Presence of other significant medical conditions.
Treatment Administration:
-
SAD Stage: Single oral doses of this compound or placebo.
-
MAD Stage: Daily oral doses of this compound or placebo for 28 days.
-
OLE Stage: Open-label this compound for up to 48 weeks.
Pharmacokinetic Assessment:
-
Serial blood samples were collected at pre-defined time points after dosing.
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Pharmacokinetic parameters (Cmax, AUC, T1/2) were calculated using non-compartmental analysis.
Safety Assessment:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular physical and neurological examinations.
-
Laboratory safety tests (hematology, clinical chemistry).
-
Ophthalmological examinations.
Biomarker Analysis:
-
Plasma neurofilament light chain (NFL) levels were measured using a high-sensitivity immunoassay.[5]
Preclinical Animal Model (DLK Conditional Knockout Mice)
While specific this compound efficacy studies in the SOD1G93A model are not detailed in the primary clinical trial publication, the methodology for the DLK conditional knockout (cKO) mice referenced in the paper provides a basis for replicating the foundational preclinical work.
Animal Model: Mice with a conditional knockout of the DLK gene (Map3k12).
Experimental Procedure (as inferred from related studies):
-
Induction of DLK knockout: Administration of tamoxifen to induce Cre-recombinase activity and excise the floxed DLK alleles in specific neuronal populations.
-
Neuronal Injury Model: Introduction of a neuronal injury, such as sciatic nerve crush or optic nerve crush, to activate the DLK-JNK pathway.
-
Outcome Measures:
-
Assessment of neuronal survival and axon regeneration through histological analysis.
-
Measurement of JNK pathway activation via Western blotting for phosphorylated c-Jun.
-
Behavioral assessments relevant to the injury model.
-
Measurement of plasma NFL levels.
-
Visualizing the Mechanisms and Workflows
To further clarify the scientific underpinnings and experimental processes, the following diagrams are provided.
Caption: The DLK-JNK signaling pathway in neuronal injury.
Caption: Workflow of the this compound Phase 1 clinical trial.
References
- 1. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 study of this compound, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. als.org [als.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for GDC-0134
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like GDC-0134 are paramount to ensuring laboratory safety and environmental protection. As a potent and selective dual leucine zipper kinase (DLK) inhibitor, this compound requires meticulous disposal procedures consistent with guidelines for hazardous chemical waste. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, step-by-step instructions based on established best practices for the disposal of research-grade chemicals and investigational drugs.
Immediate Safety and Disposal Protocol
The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.[1][2] Laboratory personnel must be trained in chemical waste management before handling and disposing of this compound.[3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All forms of this compound waste, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be considered hazardous waste.
-
Segregate Incompatibles: Do not mix this compound waste with other incompatible waste streams. For instance, keep acidic and basic waste separate, and do not combine oxidizing agents with organic compounds.[2]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically resistant to this compound and any solvents used. Plastic or glass containers with secure, screw-on caps are generally appropriate.[2][3] The container must be in good condition with no leaks or cracks.[2]
-
Proper Labeling: Clearly label the waste container with a "Hazardous Waste" label as soon as the first particle of waste is added.[3] The label must include:
Step 3: Waste Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[2][3]
-
Secure Storage: The SAA should be a secure location, such as a locked cabinet, and may require secondary containment (e.g., a larger tub with a lid) to contain any potential leaks.[3]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][4]
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the this compound waste, typically through incineration at a permitted facility.[3][4][5]
Quantitative Data: General Hazardous Waste Characteristics
While specific quantitative data for this compound disposal is not publicly available, the determination of a chemical as hazardous waste is based on the following characteristics as defined by the Environmental Protection Agency (EPA). It is best practice to assume an investigational compound may exhibit one or more of these properties.
| Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases. | Ethanol, acetone, xylene |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions. | Sodium metal, potassium cyanide |
| Toxicity | Chemicals that are harmful or fatal when ingested or absorbed, or that can leach toxic constituents into the groundwater if disposed of improperly. | Heavy metals, pesticides, many investigational drugs |
Experimental Protocols: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling GDC-0134
This guide provides crucial safety and logistical information for the handling, storage, and disposal of GDC-0134, a potent and selective dual leucine zipper kinase (DLK) inhibitor. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Hazard Identification and Summary
This compound is a chemical compound for research use only. While a comprehensive public hazard profile is not fully established, it is prudent to handle it as a potentially hazardous substance. The primary route of exposure is likely through inhalation, ingestion, or skin/eye contact. A Safety Data Sheet (SDS) provides more specific details on potential hazards.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical step in minimizing exposure risk. The following PPE is mandatory when handling this compound in solid form or in solution.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and liquid splashes. |
| Body Protection | Fully-buttoned laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Required when handling the solid powder outside of a certified chemical fume hood. Use a NIOSH-approved respirator. | Prevents inhalation of fine particles. |
Operational Plan: Handling and Solution Preparation
Adherence to a strict operational workflow is essential for safe handling.
3.1. Engineering Controls
-
All work involving the solid form of this compound (e.g., weighing, aliquoting) must be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation of the powder.
-
A safety shower and eyewash station must be readily accessible in the laboratory.
3.2. Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in the fume hood. Use anti-static tools and a tared weigh boat.
-
Solubilization: this compound is often dissolved in solvents like DMSO. Add the solvent slowly and carefully to the vessel containing the this compound powder. Keep the container capped or covered as much as possible during this process.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.
-
Doffing PPE: Remove PPE in the correct order (gloves last) to prevent self-contamination.
Caption: Workflow for the safe handling of this compound from storage to disposal.
Storage and Disposal
4.1. Storage
-
Solid Form: Store this compound in a tightly sealed container in a freezer at or below -20°C.
-
Stock Solutions: For stock solutions in DMSO, it is recommended to store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Aliquot solutions to avoid repeated freeze-thaw cycles.
4.2. Disposal Plan
-
All waste materials contaminated with this compound, including used PPE (gloves, bench paper), empty vials, and pipette tips, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Unused this compound solutions should also be collected in a designated, sealed hazardous waste container.
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Scientific Context: Mechanism of Action
This compound is a potent inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal stress responses, axon degeneration, and apoptosis.[2][3] By inhibiting DLK, this compound blocks the downstream activation of the JNK pathway, which has been explored as a therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][3]
Caption: this compound inhibits DLK, blocking the JNK pathway and neuronal apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
